molecular formula C12H14O4 B1358560 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid CAS No. 851048-51-6

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Cat. No.: B1358560
CAS No.: 851048-51-6
M. Wt: 222.24 g/mol
InChI Key: MPNYLYRGNCZFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(oxan-4-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNYLYRGNCZFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640234
Record name 4-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851048-51-6
Record name 4-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxan-4-yloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, a key building block in pharmaceutical and materials science research. The document details two robust synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction. Both methods are presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

To prevent unwanted side reactions involving the carboxylic acid moiety, both synthetic approaches commence with an ester of 4-hydroxybenzoic acid, typically methyl 4-hydroxybenzoate. This protecting group strategy necessitates a final hydrolysis step to yield the target carboxylic acid.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely employed method for the preparation of ethers. This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide or other substrate with a good leaving group. In this context, the synthesis of this compound is achieved in a two-step process starting from methyl 4-hydroxybenzoate and a suitably functionalized tetrahydropyran.

Step 1: Synthesis of Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate

The first step involves the etherification of methyl 4-hydroxybenzoate with a tetrahydropyran derivative bearing a good leaving group, such as 4-bromotetrahydro-2H-pyran, in the presence of a base.

Step 2: Hydrolysis of Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate

The methyl ester is then hydrolyzed under basic conditions to afford the final product, this compound.

Experimental Protocols

Protocol 1.1: Synthesis of Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K2CO3, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 4-bromotetrahydro-2H-pyran (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate.

Protocol 1.2: Hydrolysis to this compound [1]

  • Dissolve methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate (1.0 eq.) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH, 2.0-3.0 eq.) or potassium hydroxide (KOH).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with a strong acid, such as hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Data Presentation
StepReactantsKey Reagents & SolventsTypical Yield (%)
1Methyl 4-hydroxybenzoate, 4-Bromotetrahydro-2H-pyranK2CO3, DMF80-90 (estimated)
2Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoateNaOH, Methanol/Water>95

Logical Relationship Diagram

Williamson_Ether_Synthesis cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrolysis start1 Methyl 4-hydroxybenzoate intermediate Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate start1->intermediate K2CO3, DMF reagent1 4-Bromotetrahydro-2H-pyran reagent1->intermediate final_product This compound intermediate->final_product 1. NaOH, H2O/MeOH 2. HCl

Williamson Ether Synthesis Workflow

Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for forming the ether linkage.[2] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Step 1: Synthesis of Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate

Methyl 4-hydroxybenzoate is reacted with tetrahydro-2H-pyran-4-ol under Mitsunobu conditions to form the corresponding ether.

Step 2: Hydrolysis of Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate

Similar to the Williamson ether synthesis route, the final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocols

Protocol 2.1: Mitsunobu Reaction for Ether Synthesis [3]

  • Dissolve methyl 4-hydroxybenzoate (1.0 eq.), tetrahydro-2H-pyran-4-ol (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in a dry aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD, 1.5 eq.) or diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate.

Protocol 2.2: Hydrolysis to this compound [1]

This step follows the same procedure as outlined in Protocol 1.2.

Data Presentation
StepReactantsKey Reagents & SolventsTypical Yield (%)
1Methyl 4-hydroxybenzoate, Tetrahydro-2H-pyran-4-olPPh3, DEAD, THF70-85 (estimated)
2Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoateNaOH, Methanol/Water>95

Experimental Workflow Diagram

Mitsunobu_Reaction_Workflow cluster_mitsunobu Step 1: Mitsunobu Reaction cluster_hydrolysis_m Step 2: Hydrolysis start_m Methyl 4-hydroxybenzoate intermediate_m Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate start_m->intermediate_m PPh3, DEAD, THF alcohol_m Tetrahydro-2H-pyran-4-ol alcohol_m->intermediate_m final_product_m This compound intermediate_m->final_product_m 1. NaOH, H2O/MeOH 2. HCl

Mitsunobu Reaction Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid (CAS No: 851048-51-6). The information presented herein is intended to support research, development, and formulation activities involving this compound. Due to a scarcity of published experimental data for this specific molecule, this guide combines available experimental values with predicted data for the target compound and its close structural isomer, 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid, to offer a thorough profile.

Chemical Identity and Structure

This compound is a carboxylic acid derivative featuring a benzoic acid core linked to a tetrahydro-2H-pyran ring via an ether linkage at the 4-position.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 851048-51-6
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Canonical SMILES C1COCC(C1)OC2=CC=C(C=C2)C(=O)O
InChI Key YWKSJENYUQMMCI-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, making them essential for drug design and development.

Table 2: Summary of Physicochemical Data

PropertyExperimental ValuePredicted ValueNotes
Melting Point 185 °C[1]-Solid at room temperature
Boiling Point Not Available367.6 ± 30.0 °CPrediction for isomer 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid[2]
pKa Not Available4.29 ± 0.10Prediction for isomer 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid[2]
LogP Not Available2.6Computed XLogP3 for the methyl ester of the 2-oxy isomer
Solubility Moderately soluble in polar solvents-Qualitative observation

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are standard protocols for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point was determined using the capillary method, a standard technique for solid compounds.

  • Apparatus : Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure :

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method - for high melting point solids)

As this compound is a solid with a high melting point, its boiling point is challenging to determine experimentally without decomposition. The Thiele tube method is suitable for small sample sizes.

  • Apparatus : Thiele tube, heating oil, small test tube, capillary tube, thermometer, Bunsen burner or hot plate.

  • Procedure :

    • A small amount of the sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

    • The test tube is attached to a thermometer and immersed in the Thiele tube containing heating oil.

    • The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination (Qualitative)

A general procedure for assessing the solubility of an organic acid in various solvents.

  • Apparatus : Test tubes, vortex mixer (optional), droppers.

  • Solvents : Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, DMSO, Dichloromethane.

  • Procedure :

    • Approximately 10-20 mg of the compound is placed into a series of test tubes.

    • To each tube, 1 mL of a different solvent is added.

    • The tubes are agitated (e.g., by vortexing or vigorous shaking) for 1-2 minutes.

    • The mixture is allowed to stand, and the solubility is observed and recorded (e.g., soluble, partially soluble, insoluble). The compound, being a carboxylic acid, is expected to be soluble in basic solutions like 5% NaOH and 5% NaHCO₃ due to salt formation.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

  • Apparatus : pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Reagents : Standardized solution of a strong base (e.g., 0.1 M NaOH), a suitable solvent in which the acid is soluble (e.g., water-ethanol mixture), high-purity water.

  • Procedure :

    • A known amount of this compound is dissolved in a known volume of the chosen solvent in a beaker.

    • The pH electrode is calibrated and immersed in the solution.

    • The solution is stirred continuously.

    • The standardized base is added in small, precise increments from the burette.

    • The pH of the solution is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued past the equivalence point.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.

  • Apparatus : Separatory funnel or screw-cap vials, shaker, analytical balance, UV-Vis spectrophotometer or HPLC.

  • Reagents : n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), buffer solution of a specific pH (if determining LogD for an ionizable compound).

  • Procedure :

    • A known amount of the compound is dissolved in either water or n-octanol.

    • A known volume of this solution is placed in a separatory funnel or vial with a known volume of the other immiscible solvent.

    • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • The mixture is then centrifuged or allowed to stand until the two phases are clearly separated.

    • A sample is carefully taken from each phase.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Synthesis Workflow

The synthesis of this compound typically involves the etherification of a 4-hydroxybenzoic acid derivative with a suitable tetrahydro-2H-pyran precursor.

G Simplified Synthesis Workflow A 4-Hydroxybenzoic acid derivative (e.g., methyl 4-hydroxybenzoate) C Mitsunobu Reaction (DEAD, PPh3) A->C B Tetrahydro-2H-pyran-4-ol B->C D Intermediate Ester C->D Etherification E Hydrolysis (e.g., NaOH, H2O) D->E F This compound E->F Acidification

Caption: Simplified synthetic route to the target compound.

Physicochemical Property Determination Workflow

A logical workflow for characterizing a novel compound.

G Physicochemical Characterization Workflow A Synthesized Compound B Purity Analysis (NMR, LC-MS) A->B C Melting Point B->C If solid & pure D Solubility Screening B->D G Boiling Point (if applicable) B->G If liquid & pure E pKa Determination D->E If ionizable F LogP Measurement D->F

Caption: A standard workflow for physicochemical analysis.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound. While an experimental melting point is available, further experimental determination of its boiling point, solubility profile, pKa, and LogP is recommended for a more complete understanding of its behavior. The provided experimental protocols serve as a foundation for researchers to obtain this valuable data. The continued characterization of this and related molecules will be instrumental in advancing their potential applications in medicinal chemistry and materials science.

References

Structural Characterization of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide combines known properties with predicted spectroscopic data based on analogous structures and fundamental principles of chemical analysis.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 851048-51-6[1]
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]
Melting Point 185 °C[3]
Appearance White to off-white solid (Predicted)-
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water (Predicted)-

Spectroscopic Data (Predicted)

Technique Predicted Data
¹H NMR Aromatic Protons: Two doublets in the range of δ 7.0-8.1 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Tetrahydropyran Protons: A multiplet for the proton at the C4 ether linkage (δ 4.4-4.8 ppm), and multiplets for the other ring protons in the range of δ 1.6-2.2 ppm and δ 3.5-4.0 ppm. Carboxylic Acid Proton: A broad singlet at δ 11-13 ppm.
¹³C NMR Carboxylic Acid Carbonyl: δ 165-175 ppm. Aromatic Carbons: Signals in the range of δ 115-165 ppm, including the quaternary carbon attached to the ether oxygen at a higher chemical shift. Tetrahydropyran Carbons: A signal for the carbon at the ether linkage (C4) in the range of δ 70-80 ppm, and other ring carbons between δ 25-70 ppm.
IR Spectroscopy Carboxylic Acid O-H Stretch: A broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹. C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.
Mass Spectrometry Molecular Ion (M+): m/z = 222.0892. Common Adducts: [M+H]⁺ at m/z = 223.0965, [M+Na]⁺ at m/z = 245.0784.

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and structural characterization of this compound.

Synthesis via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound from 4-hydroxybenzoic acid and a suitable 4-substituted tetrahydropyran (e.g., 4-bromotetrahydropyran or tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate).

Materials:

  • 4-Hydroxybenzoic acid

  • 4-Bromotetrahydropyran (or equivalent electrophile)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile as solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in the chosen solvent.

  • Add a base (e.g., NaOH or K₂CO₃) to the solution to deprotonate the phenolic hydroxyl group.

  • To this mixture, add the 4-substituted tetrahydropyran derivative dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Acidify the aqueous solution with HCl to precipitate the carboxylic acid product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Structural Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Set the spectral width to cover the range of 0-15 ppm. Use the residual solvent peak as an internal reference.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C. Set the spectral width to cover the range of 0-200 ppm.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Mandatory Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Structural_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Start Starting Materials (4-Hydroxybenzoic Acid & 4-Substituted-THP) Reaction Williamson Ether Synthesis Start->Reaction Workup Work-up & Purification Reaction->Workup Product Purified Product Workup->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS PhysChem Physicochemical Properties (Melting Point, Solubility) Product->PhysChem Analysis Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis PhysChem->Analysis Confirmation Structure Confirmation Analysis->Confirmation

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established NMR principles and data from analogous structures. This guide includes a comprehensive data table of predicted chemical shifts, coupling constants, and multiplicities, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in the understanding of the molecule's structure and proton assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including various p-substituted benzoic acids and tetrahydropyran-4-ol. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-1' (axial)~3.55 - 3.65dtJ ≈ 11.5, 4.52H
H-1' (equatorial)~3.95 - 4.05m-2H
H-2' (axial)~1.75 - 1.85m-2H
H-2' (equatorial)~2.00 - 2.10m-2H
H-3'~4.60 - 4.70ttJ ≈ 8.5, 4.01H
H-2, H-6~7.00 - 7.10dJ ≈ 8.82H
H-3, H-5~7.95 - 8.05dJ ≈ 8.82H
COOH~12.0 - 13.0br s-1H

Molecular Structure and Proton Numbering

The structure of this compound with the assigned proton numbering is depicted below. This numbering scheme is used in the data table for clear assignment of the predicted NMR signals.

Caption: Molecular structure of this compound with proton numbering.

Signal Assignment and Interpretation

The predicted ¹H NMR spectrum can be interpreted as follows:

  • Carboxylic Acid Proton (COOH): A broad singlet is expected far downfield, typically between 12.0 and 13.0 ppm. The broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-3, H-5 and H-2, H-6): The protons on the benzene ring are split into two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-donating ether group (H-2, H-6) are expected to be shielded and appear more upfield (around 7.00 - 7.10 ppm) compared to the protons ortho to the electron-withdrawing carboxylic acid group (H-3, H-5), which will be deshielded and appear further downfield (around 7.95 - 8.05 ppm). Both signals will appear as doublets with a typical ortho-coupling constant of approximately 8.8 Hz.

  • Tetrahydropyran Protons:

    • H-3': The proton at the 4-position of the tetrahydropyran ring, which is directly attached to the ether oxygen, will be the most deshielded of the aliphatic protons and is predicted to appear as a triplet of triplets around 4.60 - 4.70 ppm.

    • H-1' (equatorial and axial): The four protons on the carbons adjacent to the ring oxygen (positions 2 and 6) will be split into axial and equatorial signals. The equatorial protons are typically more deshielded and are predicted to appear as a multiplet around 3.95 - 4.05 ppm. The axial protons are expected to be more shielded and appear as a doublet of triplets around 3.55 - 3.65 ppm.

    • H-2' (equatorial and axial): The four protons on the carbons at positions 3 and 5 will also be split into axial and equatorial signals. The equatorial protons are predicted to appear as a multiplet around 2.00 - 2.10 ppm, while the more shielded axial protons are expected to appear as a multiplet around 1.75 - 1.85 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for obtaining a high-resolution ¹H NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For a carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are often good choices. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual peak does not overlap with many signals.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak is often sufficient.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: The NMR probe should be tuned and matched to the frequency of the chosen solvent's deuterium lock signal.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The homogeneity of the magnetic field across the sample is optimized by adjusting the shim coils. This is a critical step to obtain sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H NMR spectrum.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for qualitative analysis.

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.

    • Spectral Width: The spectral width should be set to cover the expected range of proton chemical shifts (e.g., -1 to 14 ppm).

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Logical Workflow for ¹H NMR Analysis

The logical flow from sample preparation to final spectral analysis is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock on Deuterium Signal filter->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate analysis Spectral Analysis & Interpretation integrate->analysis Final Spectrum

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

Technical Guide: 13C NMR Data for 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) data for the compound 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive prediction of the 13C NMR chemical shifts. These predictions are derived from established data for structurally analogous compounds, including 4-alkoxybenzoic acids and substituted tetrahydropyrans.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on the analysis of substituent effects on the aromatic and aliphatic carbon environments.

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1Quaternary aromatic (ipso-COOH)~123-126
C2, C6Aromatic CH (ortho to -O)~115-118
C3, C5Aromatic CH (meta to -O)~132-135
C4Quaternary aromatic (ipso-O)~162-165
C=OCarboxylic acid~170-175
C4'Aliphatic CH (C-O-Ar)~70-75
C3', C5'Aliphatic CH2 (adjacent to C4')~30-35
C2', C6'Aliphatic CH2 (adjacent to O)~63-67

Molecular Structure and Numbering

The molecular structure of this compound with the corresponding atom numbering for 13C NMR assignment is presented below.

molecular_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_thp Tetrahydropyran Moiety C1 C1 C2 C2 C1->C2 COOH C=O C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O_ether O_ether C4->O_ether O C6 C6 C5->C6 C6->C1 OH OH O_thp O' C2_prime C2' O_thp->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->O_thp O_ether->C4_prime

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

A general experimental protocol for acquiring 13C NMR data for a solid organic compound like this compound is outlined below.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-20 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD). The choice of solvent can slightly influence the chemical shifts.

  • Sample Tube: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Technique: Perform a standard proton-decoupled 13C NMR experiment. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each chemically non-equivalent carbon atom.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: Acquire a sufficient number of scans (typically ranging from 128 to 1024 or more, depending on the sample concentration) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for the full relaxation of all carbon nuclei, ensuring accurate signal integration, particularly for quaternary carbons.

    • Acquisition Time (aq): Typically set between 1 to 2 seconds.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.

    • Temperature: Maintain a constant temperature, typically room temperature (e.g., 298 K), throughout the experiment.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of 13C NMR data.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Chemical Shifts peak_pick->assign report Generate Report assign->report

Caption: General workflow for 13C NMR data acquisition and analysis.

An In-Depth Technical Guide to the FTIR Analysis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, a molecule of interest in pharmaceutical research and development. This document details the expected vibrational modes, experimental protocols, and data interpretation for the characterization of this compound.

Core Concepts in FTIR Analysis

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An FTIR spectrum is a plot of this absorption (or transmittance) as a function of wavenumber (typically in cm⁻¹), which serves as a unique "fingerprint" of the molecule's functional groups and overall structure.

For this compound, the key functional groups that give rise to characteristic IR absorptions are the carboxylic acid, the ether linkage, the aromatic ring, and the saturated cyclic ether (tetrahydropyran ring).

Predicted FTIR Spectral Data

While a definitive experimental spectrum for this compound is not publicly available, a detailed prediction of its characteristic infrared absorption peaks can be synthesized from the analysis of its constituent functional groups and data from structurally analogous compounds such as 4-alkoxybenzoic acids. The expected vibrational modes, their corresponding wavenumber ranges, and predicted intensities are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300 - 2500Broad, StrongO-H stretch of the hydrogen-bonded carboxylic acid dimer
3080 - 3030MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch (from the tetrahydropyran ring)
1710 - 1680StrongC=O stretch of the carboxylic acid (dimerized)
1610 - 1580MediumC=C stretch of the aromatic ring
1510 - 1480MediumC=C stretch of the aromatic ring
1470 - 1430MediumC-H bend (scissoring) of the aliphatic CH₂ groups
1320 - 1210StrongIn-plane O-H bend and C-O stretch of the carboxylic acid
1260 - 1200StrongAsymmetric C-O-C stretch of the aryl ether
1170 - 1100MediumC-O-C stretch of the tetrahydropyran ring
1050 - 1000MediumSymmetric C-O-C stretch of the aryl ether
950 - 900Broad, MediumOut-of-plane O-H bend of the carboxylic acid dimer
860 - 830StrongOut-of-plane C-H bend of the para-disubstituted aromatic ring

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of solid this compound can be achieved using standard solid-state sampling techniques. The two most common and effective methods are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the solid sample within a transparent matrix of KBr.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic Press

  • Pellet Die Set (e.g., 13 mm)

  • Agate Mortar and Pestle

  • Spectroscopy Grade Potassium Bromide (KBr), dried

  • Analytical Balance

  • Spatula

  • Sample of this compound

Procedure:

  • Drying: Thoroughly dry the spectroscopy grade KBr in an oven at ~110°C for at least 2-4 hours to remove any absorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Mixing: Weigh approximately 100-200 mg of the dried KBr. Add the sample to the KBr in an agate mortar.

  • Grinding: Gently but thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the powdered mixture into the collar of a clean and dry pellet die. Distribute the powder evenly.

  • Pressing: Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Analysis: Acquire the FTIR spectrum of the sample pellet, typically over the range of 4000 to 400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a more modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or ethanol) and a soft tissue

Procedure:

  • Background Collection: With a clean and empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a soft tissue dampened with an appropriate solvent (e.g., isopropanol).

Visualization of Analytical Workflow

The logical flow of the FTIR analysis process, from sample preparation to data interpretation, is illustrated in the following diagram.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_out Output Sample Solid Sample KBr_Method KBr Pellet Method Sample->KBr_Method ATR_Method ATR Method Sample->ATR_Method Spectrometer FTIR Spectrometer KBr_Method->Spectrometer ATR_Method->Spectrometer Background Background Scan Spectrometer->Background Sample_Scan Sample Scan Background->Sample_Scan Processing Data Processing (e.g., Baseline Correction) Sample_Scan->Processing Peak_Picking Peak Picking & Assignment Processing->Peak_Picking Interpretation Structural Interpretation Peak_Picking->Interpretation Report Final Report Interpretation->Report

Caption: Workflow for FTIR Analysis of a Solid Sample.

Signaling Pathway of Molecular Vibrations

The interaction of infrared radiation with the chemical bonds of this compound initiates a cascade of vibrational excitations that are detected by the spectrometer. This can be conceptualized as a signaling pathway.

Molecular_Vibration_Signaling cluster_vibrations Vibrational Excitations IR_Source Infrared Radiation Source Molecule This compound IR_Source->Molecule Absorption OH_Stretch O-H Stretch Molecule->OH_Stretch CH_Stretch C-H Stretch Molecule->CH_Stretch CO_Double_Stretch C=O Stretch Molecule->CO_Double_Stretch CC_Stretch C=C Stretch Molecule->CC_Stretch CO_Single_Stretch C-O Stretch Molecule->CO_Single_Stretch Bending Bending Vibrations Molecule->Bending Detector FTIR Detector OH_Stretch->Detector Transmitted Radiation CH_Stretch->Detector Transmitted Radiation CO_Double_Stretch->Detector Transmitted Radiation CC_Stretch->Detector Transmitted Radiation CO_Single_Stretch->Detector Transmitted Radiation Bending->Detector Transmitted Radiation Spectrum FTIR Spectrum Detector->Spectrum Interferogram to Spectrum

Caption: Signaling Pathway of IR Absorption and Detection.

Conclusion

The FTIR analysis of this compound provides critical information for its structural confirmation and purity assessment. By understanding the characteristic absorption frequencies of its key functional groups and employing standardized experimental protocols, researchers can confidently identify and characterize this compound. The predicted spectral data and methodologies outlined in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

Mass Spectrometry Analysis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicting its mass spectral behavior based on the well-established fragmentation patterns of its constituent functional groups: a benzoic acid moiety and a tetrahydropyran ether linkage. This guide also outlines a detailed, generalized experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Mass Spectrometry Data

The analysis of this compound by mass spectrometry is expected to yield characteristic fragments in both positive and negative ionization modes. The predicted data is summarized below.

PropertyValue
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight222.24 g/mol
Predicted [M-H]⁻ (Negative Ion Mode)m/z 221.08
Predicted [M+H]⁺ (Positive Ion Mode)m/z 223.09
Predicted Fragmentation Pattern (Negative Ion Mode)

In negative ion mode, electrospray ionization (ESI) is expected to cause deprotonation of the carboxylic acid group, forming the [M-H]⁻ ion. The primary fragmentation pathway is anticipated to be the loss of carbon dioxide (CO₂).

Fragment IonPredicted m/zDescription
[M-H]⁻221.08Deprotonated parent molecule
[M-H-CO₂]⁻177.09Loss of carbon dioxide from the carboxylate group
Predicted Fragmentation Pattern (Positive Ion Mode)

In positive ion mode (ESI), the molecule is likely to be protonated. Fragmentation is predicted to involve the loss of water and subsequent cleavages of the ether and tetrahydropyran ring.

Fragment IonPredicted m/zDescription
[M+H]⁺223.09Protonated parent molecule
[M+H-H₂O]⁺205.08Loss of a water molecule
[C₇H₅O]⁺105.03Benzoyl cation resulting from cleavage of the ether bond
[C₅H₉O]⁺85.06Tetrahydropyranyl cation from ether bond cleavage
[C₆H₅]⁺77.04Phenyl cation from loss of CO from the benzoyl cation

Experimental Protocols

A standard approach for the analysis of this compound would involve reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration.

  • Sample Preparation: For analysis in a biological matrix, a protein precipitation or solid-phase extraction (SPE) method would be employed to remove interferences.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Visualizations

The following diagrams illustrate the predicted fragmentation pathways and a general experimental workflow for the analysis of this compound.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) LC Liquid Chromatography (C18 Reversed-Phase) SamplePrep->LC ESI Electrospray Ionization (Positive/Negative Mode) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Collision-Induced Dissociation) MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Data Data Acquisition & Analysis MS2->Data

A general experimental workflow for LC-MS/MS analysis.

G cluster_positive Predicted Fragmentation (Positive Ion Mode) M_H [M+H]⁺ m/z 223.09 M_H_H2O [M+H-H₂O]⁺ m/z 205.08 M_H->M_H_H2O - H₂O C7H5O [C₇H₅O]⁺ m/z 105.03 M_H->C7H5O - C₅H₉O• C5H9O [C₅H₉O]⁺ m/z 85.06 M_H->C5H9O - C₇H₅O₂• C6H5 [C₆H₅]⁺ m/z 77.04 C7H5O->C6H5 - CO

Predicted fragmentation pathway in positive ion mode.

G cluster_negative Predicted Fragmentation (Negative Ion Mode) M_H_neg [M-H]⁻ m/z 221.08 M_H_CO2_neg [M-H-CO₂]⁻ m/z 177.09 M_H_neg->M_H_CO2_neg - CO₂

Predicted fragmentation pathway in negative ion mode.

A Comprehensive Technical Guide on the Solubility and Stability of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific experimental data on the solubility and stability of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is limited. This guide provides a comprehensive overview of the requisite experimental protocols and data presentation standards for characterizing such a molecule, in line with industry and regulatory expectations. The quantitative data presented herein is representative and intended for illustrative purposes.

Introduction

This compound is a carboxylic acid derivative incorporating a tetrahydropyran (THP) moiety. The physicochemical properties of a new chemical entity (NCE), such as its solubility and stability, are critical determinants of its potential for development as a therapeutic agent. Aqueous solubility profoundly influences bioavailability, while stability under various environmental conditions dictates shelf-life, formulation strategies, and storage requirements. This document outlines the standard methodologies for a thorough investigation of these key attributes.

The tetrahydropyranyl (THP) group is known to be stable under basic and neutral conditions, but can be susceptible to cleavage under acidic conditions to reveal the free hydroxyl group.[1] This inherent characteristic suggests that pH will be a critical factor in both the solubility and stability profiles of the molecule.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its absorption and bioavailability. Solubility studies are typically conducted in various aqueous and organic solvents to support formulation development.

The pH of the aqueous medium is expected to significantly influence the solubility of this compound, given the presence of the ionizable carboxylic acid group.

Table 1: Representative Aqueous Solubility Data

pHSolubility (µg/mL)MethodTemperature (°C)
2.050Shake-Flask25
5.0250Shake-Flask25
7.4>1000Shake-Flask25
10.0>2000Shake-Flask25

Solubility in various organic solvents is important for developing purification, formulation, and analytical methods.

Table 2: Representative Solvent Solubility Data

SolventSolubility (mg/mL)MethodTemperature (°C)
Methanol>50Shake-Flask25
Ethanol>50Shake-Flask25
DMSO>100Shake-Flask25
Acetonitrile15Shake-Flask25
Dichloromethane5Shake-Flask25
Acetone25Shake-Flask25

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are a critical component, used to identify potential degradation products and establish degradation pathways.[3][4]

Forced degradation, or stress testing, helps to determine the intrinsic stability of the molecule.[2][5] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting impurities.[6]

Table 3: Representative Forced Degradation Data

ConditionDurationDegradation (%)Major Degradants Identified
0.1 M HCl at 60 °C24 hours~15%4-Hydroxybenzoic acid, Tetrahydropyran-4-one
0.1 M NaOH at 60 °C72 hours<2%No significant degradation
3% H₂O₂ at Room Temperature24 hours~5%Oxidized species (e.g., ring-opened products)
Thermal (80 °C, solid state)7 days<1%No significant degradation
Photolytic (ICH Q1B)1.2 million lux hours, 200 W h/m² UV<1%No significant degradation

The results suggest that the primary degradation pathway is acid-catalyzed hydrolysis of the ether linkage. The molecule demonstrates good stability under basic, oxidative, thermal, and photolytic stress.

Experimental Protocols

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7]

  • Preparation: Prepare buffers at the desired pH values (e.g., 2.0, 5.0, 7.4, 10.0).

  • Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the selected solvent or buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Quantification: Determine the concentration against a standard calibration curve.

Forced degradation studies are conducted to understand the chemical behavior of the molecule under stress conditions.[3][4][6]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Incubate the solution at 60 °C. Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).[9] Neutralize the samples before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Keep the solution at 60 °C. Withdraw aliquots at appropriate time points (e.g., 0, 8, 24, 72 hours).[9] Neutralize the samples before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw aliquots at specified intervals (e.g., 0, 4, 8, 24 hours).[6]

  • Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in a thermostatic oven at 80 °C.[9] At selected time points (e.g., 1, 3, 7 days), dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[10] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm specificity.

Visualizations

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solubility Studies cluster_2 Phase 3: Stability Studies cluster_3 Phase 4: Data Analysis & Reporting NCE New Chemical Entity (4-((THP)oxy)benzoic acid) Structure Structure Confirmation (NMR, MS) NCE->Structure Purity Purity Assessment (HPLC, LC-MS) NCE->Purity Thermo_Sol Thermodynamic Solubility (Shake-Flask) Purity->Thermo_Sol Kinetic_Sol Kinetic Solubility (High-Throughput) Purity->Kinetic_Sol Forced_Deg Forced Degradation (Acid, Base, Ox, Heat, Light) Purity->Forced_Deg pH_Profile pH-Solubility Profile Thermo_Sol->pH_Profile Report Comprehensive Report pH_Profile->Report Data_Analysis Data Analysis & Degradant ID Forced_Deg->Data_Analysis ICH_Stability Formal ICH Stability (Long-term, Accelerated) ICH_Stability->Report Data_Analysis->ICH_Stability

Caption: Workflow for Physicochemical Characterization.

This diagram outlines the decision-making process and logical flow of a forced degradation study.

G cluster_stress Apply Stress Conditions Start Start: Prepare API Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze via Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Decision Degradation 5-20%? Analysis->Decision Stop Stop: Characterize Degradants Decision->Stop Yes Adjust Adjust Stress (Time/Temp/Conc.) Decision->Adjust No Adjust->Analysis

Caption: Logical Flow of a Forced Degradation Study.

References

An In-Depth Technical Guide on 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid moiety linked to a tetrahydro-2H-pyran ring via an ether linkage, presents a scaffold with potential for diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, with a focus on its role as a potential inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.

Chemical and Physical Properties

This compound, with the CAS number 851048-51-6, possesses a defined set of physicochemical properties crucial for its handling, formulation, and biological interactions.[1][2][3][4][5]

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[1][3][4]
Molecular Weight 222.24 g/mol [1][3][5]
CAS Number 851048-51-6[1][2][3][4][5]
Melting Point 185 °C[2]

Synthesis

A potential synthetic workflow is outlined below:

G Conceptual Synthetic Pathway cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection A 4-Hydroxybenzoic acid B Methyl 4-hydroxybenzoate A->B Esterification (e.g., MeOH, H+) D Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate B->D Mitsunobu or Williamson Ether Synthesis C Tetrahydro-2H-pyran-4-ol C->D E This compound D->E Hydrolysis (e.g., NaOH, H2O then H+)

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

Derivatives containing the tetrahydro-2H-pyran-4-yl moiety have been investigated as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[6] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[7] Dysregulation of this pathway is implicated in various pathologies, including fibrosis and cancer.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI/ALK5). This phosphorylation event activates ALK5, which in turn phosphorylates downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

TGF_beta_pathway cluster_nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Regulates Inhibitor This compound (or derivative) Inhibitor->TGFbRI Inhibits

Caption: The canonical TGF-β signaling pathway and the point of inhibition.

Experimental Protocols

General Protocol for Assessing TGF-β Inhibition

The inhibitory activity of compounds like this compound on the TGF-β signaling pathway can be assessed using various in vitro assays. A common method involves measuring the phosphorylation of downstream targets like SMAD2/3 in response to TGF-β stimulation in the presence and absence of the inhibitor.

Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., human ovarian cancer cells, CaOV3) in a multi-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treat the cells with varying concentrations of the test compound (e.g., 0, 1, 5, 10, 20 µM) for 1 hour.

  • Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

Western Blotting for Phosphorylated SMADs:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated SMAD2/3 and total SMAD2/3 (as a loading control) overnight at 4°C.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

The workflow for such an experiment can be visualized as follows:

experimental_workflow A Seed cells in multi-well plate B Serum starve cells (12-24h) A->B C Pre-treat with inhibitor B->C D Stimulate with TGF-β1 (30-60 min) C->D E Cell Lysis & Protein Quantification D->E F SDS-PAGE & Western Blot E->F G Antibody Incubation (p-SMAD, Total SMAD) F->G H Imaging & Data Analysis G->H

Caption: A typical experimental workflow for assessing TGF-β pathway inhibition.

Quantitative Data

Compound ClassTargetIC₅₀ (nM)Reference
Phenylpyridine pyrazole with N-(tetrahydro-2H-pyran-4-yl)benzamideALK5 (TGF-βRI)18[6]

Conclusion

This compound represents a molecule of significant interest for researchers in the field of drug discovery, particularly for the development of inhibitors targeting the TGF-β signaling pathway. Its structural features suggest a potential for potent and selective inhibition of ALK5. Further investigation, including detailed synthesis, in vitro and in vivo biological evaluation, and structure-activity relationship studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway information provided in this guide serve as a foundational resource for such future research endeavors.

References

An In-Depth Technical Guide to 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, a molecule integrating a benzoic acid moiety with a tetrahydropyran ring via an ether linkage, represents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities. While specific quantitative data and detailed mechanistic studies on this particular molecule are limited in publicly accessible literature, this document consolidates available information and outlines general experimental protocols relevant to its synthesis and potential biological evaluation based on closely related analogues. The IUPAC name for this compound is This compound .

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄Calculated
Molecular Weight 222.24 g/mol Calculated
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol.-
LogP 1.8 (Predicted)-

Synthesis and Purification

Proposed Synthetic Pathway

The logical synthetic approach involves the etherification of a protected 4-hydroxybenzoic acid derivative with a suitable tetrahydro-2H-pyran electrophile, followed by deprotection.

Synthetic Pathway cluster_reagents A Methyl 4-hydroxybenzoate C Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate A->C Williamson Ether Synthesis B Tetrahydro-4H-pyran-4-one D This compound C->D Ester Hydrolysis reagent1 1. NaH, DMF 2. 4-Bromotetrahydro-2H-pyran reagent2 LiOH, THF/H₂O MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I Potential Signaling Pathways cluster_cellular_processes Cellular Processes cluster_pathways Potential Signaling Pathways Compound This compound MAPK MAPK Pathway Compound->MAPK PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt NF_kB NF-κB Pathway Compound->NF_kB Proliferation Cell Proliferation Apoptosis Apoptosis Inflammation Inflammation MAPK->Proliferation PI3K_Akt->Proliferation PI3K_Akt->Apoptosis NF_kB->Inflammation

Methodological & Application

Application Notes and Protocols for the Use of Tetrahydropyran-Containing Benzoic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Due to a lack of specific published applications for 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, this document focuses on the closely related and well-documented analogue, 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid . The protocols and applications described herein are representative of how this class of molecules is utilized in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development.

Introduction

4-(Tetrahydro-2H-pyran-4-yl)benzoic acid is a versatile bifunctional building block that incorporates a rigid, saturated heterocyclic system (the tetrahydropyran ring) and an aromatic carboxylic acid. This combination of features makes it a valuable intermediate in the synthesis of complex organic molecules. The tetrahydropyran (THP) moiety is a common structural motif in numerous bioactive compounds, often introduced to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The carboxylic acid group serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of drug synthesis.

These application notes provide an overview of the use of 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid in organic synthesis, with a focus on its application in the preparation of amide derivatives. Detailed experimental protocols for common transformations are provided to guide researchers in their synthetic endeavors.

Key Applications in Organic Synthesis

The primary application of 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid in organic synthesis is as a scaffold in the construction of larger, more complex molecules, particularly for pharmaceutical applications. The tetrahydropyran ring can engage in hydrophobic interactions within protein binding pockets, while the benzoic acid moiety allows for the introduction of diverse functionalities through the formation of amides, esters, and other derivatives.

Common Transformations:

  • Amide Bond Formation: The most prevalent application is the coupling of the carboxylic acid with a wide range of primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many drug candidates and biologically active probes.

  • Esterification: Reaction with various alcohols under acidic conditions or using coupling agents yields esters, which can be used as protecting groups or as final products with specific biological activities.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing a different point of diversification for further synthetic transformations.

Data Presentation: Amide Coupling Reactions

The selection of an appropriate coupling reagent is crucial for achieving high yields and minimizing side reactions in amide bond formation. The following table summarizes the performance of common coupling reagents for the formation of amides from carboxylic acids like 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC / NHSNHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, mild conditions.[1]Racemization (if applicable), formation of N-acylurea.
HATUNoneDIPEA, Et₃NDMF, ACN15 min - 2 hours85-98%High efficiency, fast reaction times, low racemization.Cost, potential for guanidinylation of primary amines.
BOPHOBtDIPEA, Et₃NDMF, DCM1-6 hours70-90%Effective for hindered substrates.Carcinogenic byproduct (HMPA), racemization.
T3P® (Propylphosphonic Anhydride)NonePyridine, Et₃NEtOAc, DCM1-16 hours75-95%High yields, environmentally benign byproducts.Requires stoichiometric base.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid and its subsequent use in a representative amide coupling reaction.

Protocol 1: Synthesis of 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid

A common synthetic route to 4-(substituted)benzoic acids involves the Suzuki coupling of a boronic acid with a bromo-substituted benzoic acid ester, followed by hydrolysis.

Reaction Scheme:

G A Methyl 4-bromobenzoate C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C A->C B Tetrahydro-2H-pyran-4-ylboronic acid B->C D Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate C->D Suzuki Coupling E 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq) D->E F 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid E->F Hydrolysis

Figure 1: Synthetic workflow for 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Materials:

  • Methyl 4-bromobenzoate

  • Tetrahydro-2H-pyran-4-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suzuki Coupling:

    • To a round-bottom flask, add methyl 4-bromobenzoate (1.0 equiv), tetrahydro-2H-pyran-4-ylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add 1,4-dioxane and water (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.

    • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the mixture.

    • Heat the reaction to 90 °C and stir vigorously for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate.

  • Saponification:

    • Dissolve the purified ester in a mixture of ethanol and water (3:1 v/v).

    • Add sodium hydroxide (3.0 equiv) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 2 M HCl, resulting in the precipitation of the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the synthesis of amides from 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid and a representative primary amine.

G cluster_materials Materials cluster_procedure Procedure cluster_workup Work-up & Purification A 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid F Combine carboxylic acid, amine, and DIPEA in DMF A->F B Primary/Secondary Amine (R-NH2) B->F C HATU D DIPEA D->F E Anhydrous DMF E->F G Add HATU to the mixture F->G H Stir at room temperature for 15 min - 2 h G->H I Monitor reaction by TLC/LC-MS H->I J Dilute with Ethyl Acetate I->J K Wash with aq. NaHCO3 and Brine J->K L Dry organic layer (Na2SO4) K->L M Concentrate under reduced pressure L->M N Purify by column chromatography M->N O Desired Amide Product N->O

Figure 2: Experimental workflow for HATU-mediated amide coupling.

Materials:

  • 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a dry, inert atmosphere flask, dissolve 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid (1.0 equiv) in anhydrous DMF (to a concentration of 0.1 M).

    • Add the amine (1.1 equiv) followed by DIPEA (3.0 equiv) to the solution.

    • Stir the mixture for 5 minutes at room temperature.

  • Coupling Reaction:

    • Add HATU (1.1 equiv) to the reaction mixture in one portion. A slight exotherm may be observed.

    • Stir the reaction at room temperature. The reaction is typically complete within 15 minutes to 2 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Conclusion

4-(Tetrahydro-2H-pyran-4-yl)benzoic acid is a valuable building block for introducing the tetrahydropyran motif into target molecules. Its utility is most prominently displayed in amide coupling reactions, which are facilitated by a variety of modern coupling reagents. The protocols provided herein offer robust and reproducible methods for the synthesis and application of this compound, serving as a solid foundation for researchers in drug discovery and other areas of organic synthesis.

References

The Versatility of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid in Medicinal Chemistry: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – The seemingly unassuming molecule, 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, is proving to be a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining a rigid aromatic ring with a flexible, saturated heterocyclic system, make it an attractive scaffold for the design of novel therapeutic agents targeting a range of diseases. This application note provides a detailed overview of its synthesis, derivatives, and its emerging role as a key structural motif and linker in the development of enzyme inhibitors and other complex drug candidates.

Core Applications in Drug Discovery

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and cell permeability. When coupled with a benzoic acid, a common pharmacophore and synthetic handle, the resulting this compound becomes a powerful tool for medicinal chemists.

As a Key Intermediate in the Synthesis of Bioactive Molecules

This acid serves as a crucial intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] The carboxylic acid group provides a convenient point for chemical modification, allowing for the facile formation of amides, esters, and other derivatives. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

As a Scaffold for Enzyme Inhibitors

The unique three-dimensional shape and hydrogen bonding capabilities of the tetrahydropyran ring make it an ideal component for molecules designed to fit into the active sites of enzymes. While direct inhibitory activity of the parent acid is not widely reported, its derivatives have shown promise in targeting several key enzymes implicated in disease:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of pain, anxiety, and inflammatory disorders. While specific FAAH inhibitors containing the this compound moiety are not extensively documented in publicly available literature, the structural features of this acid are consistent with those of known FAAH inhibitors, which often possess a polar head group and a lipophilic tail. Patents for peripherally restricted FAAH inhibitors describe compounds with similar polar functionalities, suggesting the potential for derivatives of this acid in this therapeutic area.[2]

  • Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: DGAT1 is a critical enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes. Research into DGAT1 inhibitors has revealed that molecules containing cyclic aliphatic linkers connected to an acidic group can exhibit potent inhibitory activity. For instance, a known DGAT1 inhibitor features a cyclohexyl acetic acid moiety, highlighting the relevance of such structures. The tetrahydropyran ring in this compound can be seen as a bioisostere for other cyclic systems, suggesting its potential in the design of novel DGAT1 inhibitors.

  • Glycine Transporter 1 (GLYT1) Inhibitors: GLYT1 plays a crucial role in regulating glycine levels in the brain, and its inhibitors are being investigated for the treatment of schizophrenia and other central nervous system disorders. The tetrahydropyran motif has been successfully incorporated into potent GLYT1 inhibitors. For example, acetamide derivatives containing a tetrahydropyran-4-yl group have been patented as GLYT1 inhibitors, underscoring the importance of this heterocyclic system in achieving activity at this transporter.[3]

As a Linker in Advanced Drug Modalities

The bifunctional nature of this compound, with its modifiable carboxylic acid and the potential for functionalization on the tetrahydropyran ring, makes it a candidate for use as a linker in more complex therapeutic constructs like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The defined length and conformational properties of the tetrahydropyran-oxy-phenyl core could be advantageous in controlling the distance and orientation between the two active ends of these bifunctional molecules.

Quantitative Data Summary

Compound Class/DerivativeTarget EnzymeAssay TypeIC50 (nM)Reference
Pyrazole Derivatives with TetrahydropyranALK5Autophosphorylation25[2]
Pyrazole Derivatives with TetrahydropyranNIH3T3 cellsCell activity74.6[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis.

Materials:

  • Methyl 4-hydroxybenzoate

  • 4-Bromotetrahydro-2H-pyran

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Etherification: To a solution of methyl 4-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 4-bromotetrahydro-2H-pyran (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • The product, this compound, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

General Protocol for FAAH Inhibition Assay (Fluorometric)

This protocol is based on commercially available FAAH inhibitor screening kits.

Materials:

  • FAAH enzyme preparation

  • FAAH assay buffer

  • FAAH substrate (e.g., a fluorogenic amide)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, FAAH enzyme, and the test compound or vehicle (DMSO).

  • Include wells for a positive control inhibitor and a no-enzyme control.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) in kinetic mode for 15-30 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for DGAT1 Inhibition Assay (LC-MS/MS)

This protocol is a representative method for measuring DGAT1 activity.

Materials:

  • Microsomes from cells overexpressing DGAT1

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Oleoyl-CoA

  • Test compounds (dissolved in DMSO)

  • Internal standard (e.g., deuterated triolein)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microcentrifuge tube, add assay buffer, DGAT1-containing microsomes, and the test compound or vehicle.

  • Pre-incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding a mixture of DAG and oleoyl-CoA.

  • Incubate at 37 °C for 30 minutes.

  • Stop the reaction by adding cold acetonitrile containing the internal standard.

  • Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Analyze the formation of triolein by monitoring the specific parent-daughter ion transitions for triolein and the internal standard.

  • Calculate the amount of product formed and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 value as described for the FAAH assay.

General Protocol for GLYT1 Inhibition Assay ([³H]-Glycine Uptake)

This is a classic method for assessing GLYT1 inhibitor activity in a cellular context.

Materials:

  • Cells stably expressing human GLYT1 (e.g., CHO or HEK293 cells)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Glycine

  • Unlabeled glycine

  • Test compounds (dissolved in DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate the GLYT1-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells with assay buffer.

  • Add assay buffer containing the test compound or vehicle to the cells and pre-incubate for 15 minutes at room temperature.

  • Add a solution of [³H]-glycine (at a concentration near its Km for GLYT1) to initiate the uptake.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer or scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a known GLYT1 inhibitor or unlabeled glycine.

  • Calculate the specific uptake and the percent inhibition for each test compound concentration.

  • Determine the IC50 value as previously described.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_intermediate Intermediate cluster_reaction2 Saponification cluster_product Final Product SM1 Methyl 4-hydroxybenzoate R1 Etherification (K2CO3, DMF, 80°C) SM1->R1 SM2 4-Bromotetrahydro-2H-pyran SM2->R1 Int1 Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate R1->Int1 R2 Hydrolysis (NaOH, MeOH/H2O) Int1->R2 FP This compound R2->FP

Caption: Synthetic workflow for this compound.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Analgesia Analgesia CB1R->Analgesia Anxiolysis Anxiolysis CB1R->Anxiolysis

Caption: Simplified FAAH signaling pathway and point of intervention.

DGAT1_Inhibition_Logic cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product cluster_inhibitor Inhibitor DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Catalysis Inhibitor DGAT1 Inhibitor (e.g., THP-benzoic acid derivative) Inhibitor->DGAT1 Inhibition

Caption: Logical relationship of DGAT1 inhibition.

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its favorable structural and physicochemical properties make it an attractive starting point and core scaffold for the development of novel therapeutics, particularly enzyme inhibitors. Further exploration of derivatives of this acid is warranted to fully realize its potential in addressing a range of unmet medical needs. The protocols and data presented herein provide a foundation for researchers and drug development professionals to further investigate the applications of this valuable chemical entity.

References

The Versatile Building Block: 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among these, 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has emerged as a critical component in the synthesis of a new generation of targeted therapies. Its unique structural features, including the tetrahydropyran (THP) moiety, offer significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, particularly in the fields of oncology and fibrosis.

The incorporation of the THP group can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structural element that can lead to high-affinity interactions with biological targets. This application note provides a comprehensive overview of the utility of this compound, with a focus on its application in the development of inhibitors for key signaling pathways, including c-Met and Transforming Growth Factor-β (TGF-β). Detailed experimental protocols for the synthesis of derivatives and visualization of relevant biological pathways are also presented to aid researchers in their drug discovery endeavors.

Key Applications in Pharmaceutical Research

The versatility of this compound as a building block is evident in its application across various therapeutic areas. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a wide range of molecular scaffolds.

Inhibition of c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of cancers, making it a prime target for therapeutic intervention. Several small molecule inhibitors of c-Met are in clinical development, and the incorporation of the tetrahydropyran moiety has been explored to optimize their drug-like properties.

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="c-Met Inhibitor\n(THP-containing)", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", peripheries=2];

// Edges HGF -> cMet [label=" Binds"]; cMet -> Dimerization; Dimerization -> Grb2_SOS; Dimerization -> PI3K; Dimerization -> STAT3; Grb2_SOS -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> Nucleus; PI3K -> Akt; Akt -> mTOR; mTOR -> Nucleus; STAT3 -> Nucleus; Nucleus -> Proliferation; Inhibitor -> cMet [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label=" Inhibits"]; } caption: "c-Met Signaling Pathway and Point of Inhibition"

Modulation of TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production. Aberrant TGF-β signaling is a hallmark of fibrotic diseases and contributes to the tumor microenvironment by promoting metastasis and immunosuppression. Small molecule inhibitors targeting the TGF-β type I receptor (TGF-βRI), also known as ALK5, are of significant therapeutic interest. The use of this compound in the design of these inhibitors can contribute to favorable pharmacokinetic profiles.

// Nodes TGFb [label="TGF-β Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; TGFbRII [label="TGF-β RII", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFbRI [label="TGF-β RI (ALK5)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphorylation [label="Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SMAD23 [label="SMAD2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMAD_complex [label="SMAD2/3-SMAD4\nComplex", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription\n(Fibrosis, EMT)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="TGF-βRI Inhibitor\n(THP-containing)", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", peripheries=2];

// Edges TGFb -> TGFbRII [label=" Binds"]; TGFbRII -> TGFbRI [label=" Recruits & Phosphorylates"]; TGFbRI -> Phosphorylation; Phosphorylation -> SMAD23 [label=" Phosphorylates"]; SMAD23 -> SMAD4 [label=" Binds"]; SMAD4 -> SMAD_complex; SMAD_complex -> Nucleus [label=" Translocates"]; Nucleus -> Gene_Transcription; Inhibitor -> TGFbRI [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label=" Inhibits"]; } caption: "TGF-β Signaling Pathway and Point of Inhibition"

Quantitative Data Summary

The following tables summarize key quantitative data for representative pharmaceutical compounds incorporating the tetrahydropyran moiety, demonstrating their therapeutic potential.

Table 1: In Vitro Activity of Tetrahydropyran-Containing Kinase Inhibitors

Compound ClassTarget KinaseCell LineIC50 (nM)Reference
Pyrrolo-pyridine derivativec-MetVariousSubnanomolar[1]
Pyran derivativeCDK2HCT-11675,100[2]
ALK5 InhibitorALK5-11 - 50[3]
DihydropyrrolopyrazoleTGF-βRI-72[4]

Table 2: Pharmacokinetic Properties of an Oral c-Met Inhibitor (SCC244) [5]

ParameterFasted StateLow-Fat MealHigh-Fat Meal
Cmax (ng/mL) 194.8% (vs. Fasted)194.6% (vs. Fasted)-
AUC0-t (ng·h/mL) 219.2% (vs. Fasted)237.4% (vs. Fasted)-
Tmax (h) Similar across all groupsSimilar across all groupsSimilar across all groups
t1/2 (h) Similar across all groupsSimilar across all groupsSimilar across all groups

Note: Data for SCC244 is presented as a ratio of fed to fasted states and is illustrative of the pharmacokinetic considerations for oral c-Met inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives using this compound.

General Workflow for Amide Derivative Synthesis

// Nodes Start [label="Start:\nthis compound\n+ Amine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amide Coupling Reaction\n(e.g., EDC/HOBt or TiCl4)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, etc.)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Final Amide\nProduct", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } caption: "General Experimental Workflow for Amide Synthesis"

Protocol 1: Amide Coupling using EDC/HOBt

Objective: To synthesize an amide derivative from this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (e.g., aniline or benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add DIPEA (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Titanium Tetrachloride Mediated Amide Synthesis[6]

Objective: To synthesize an amide derivative via direct condensation of this compound and an amine using titanium tetrachloride (TiCl₄).

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Titanium tetrachloride (TiCl₄)

  • Pyridine (anhydrous)

  • Toluene

  • 1 N Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

Procedure:

  • In a screw-capped vial, dissolve this compound (1.0 mmol) in anhydrous pyridine (10 mL).

  • To the solution, add the amine (1.0 mmol) followed by the dropwise addition of TiCl₄ (3.0 mmol) at room temperature.

  • Tightly seal the vial and heat the reaction mixture to 85 °C with stirring for approximately 2 hours.

  • Monitor the reaction for the complete conversion of the carboxylic acid precursor using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with a 1 N HCl aqueous solution (10 mL) and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide product.

  • Further purification can be performed by recrystallization or column chromatography if necessary.

  • Characterize the final product by NMR and Mass Spectrometry.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel pharmaceutical agents. Its ability to confer favorable physicochemical properties makes it an attractive component for developing inhibitors of critical signaling pathways such as c-Met and TGF-β. The provided protocols offer a starting point for researchers to explore the synthesis of a diverse range of derivatives, paving the way for the discovery of new and effective therapies for cancer and fibrotic diseases.

References

Application Notes and Protocols for Amide Coupling with 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The synthesis of amides from carboxylic acids and amines often requires the use of coupling reagents to facilitate the reaction under mild conditions. This document provides detailed experimental protocols for the amide coupling of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid with primary and secondary amines using two common and effective coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

The target carboxylic acid, this compound, possesses a tetrahydropyran (THP) ether linkage, which is generally stable under standard amide coupling conditions. The protocols provided herein are designed to be robust and applicable to a wide range of amine substrates.

Data Presentation

The following tables summarize typical quantitative data for amide coupling reactions with benzoic acid derivatives, providing a comparative overview of the two primary methods described. Yields are representative and may vary depending on the specific amine used.

Table 1: HATU-Mediated Amide Coupling

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Temp. (°C)Typical Yield (%)
This compoundPrimary AmineHATUDIPEADMF1 - 42585 - 95
This compoundSecondary AmineHATUDIPEADMF2 - 62580 - 90
This compoundAnilineHATUDIPEADMF4 - 82575 - 85

Table 2: EDC/HOBt-Mediated Amide Coupling

Carboxylic AcidAmineCoupling ReagentsBaseSolventTime (h)Temp. (°C)Typical Yield (%)
This compoundPrimary AmineEDC, HOBtDIPEADMF or DCM12 - 242580 - 90
This compoundSecondary AmineEDC, HOBtDIPEADMF or DCM16 - 242575 - 85
This compoundAnilineEDC, HOBtDIPEADMF18 - 242570 - 80

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally faster and often gives higher yields, especially for sterically hindered amines.

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the desired amine (1.1 equiv) and DIPEA (2.0-3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[1]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method for amide bond formation.

  • To a stirred solution of this compound (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DMF or DCM (0.1 M), add EDC (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) followed by DIPEA (2.0-3.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature (25 °C).

  • Monitor the progress of the reaction by TLC or LC-MS. These reactions typically require 12-24 hours to go to completion.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

AmideCouplingWorkflow cluster_reagents Starting Materials cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product Acid This compound Coupling Addition of Coupling Reagent (HATU or EDC/HOBt) & Base (DIPEA) in Anhydrous Solvent (DMF or DCM) Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Coupling->Workup Reaction Monitoring (TLC/LC-MS) Purification Column Chromatography Workup->Purification Product N-Substituted Amide Purification->Product

Caption: General experimental workflow for amide coupling.

SignalingPathways cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation CarboxylicAcid R-COOH ActivatedEster Activated Intermediate (e.g., O-acylisourea, active ester) CarboxylicAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Amine R'-NH2 Amine->TetrahedralIntermediate Amide Amide Product (R-CONH-R') TetrahedralIntermediate->Amide Byproduct Byproduct (e.g., Urea derivative) TetrahedralIntermediate->Byproduct

Caption: Generalized mechanism of amide bond formation.

References

Application Notes and Protocols for the Esterification of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is a valuable intermediate in the synthesis of various biologically active molecules and materials. Its esterification is a crucial step in modifying its properties for specific applications, such as improving solubility, modulating biological activity, or preparing it for further chemical transformations. This document provides detailed protocols for the esterification of this carboxylic acid using two common and effective methods: Fischer Esterification and Steglich Esterification.

Reaction Principle

Esterification is the process of forming an ester from a carboxylic acid and an alcohol.[1] The reaction involves the substitution of the hydroxyl group of the carboxylic acid with the alkoxy group of an alcohol.

Fischer Esterification is an acid-catalyzed equilibrium reaction.[2][3][4] To achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[2][4] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][5]

Steglich Esterification is a milder, coupling-agent-mediated method that can be performed at room temperature.[6][7] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly advantageous for substrates that are sensitive to acidic conditions or high temperatures.[7][9]

Data Presentation

The following table summarizes typical reaction conditions for the esterification of a generic benzoic acid, which are applicable to this compound.

ParameterFischer EsterificationSteglich Esterification
Alcohol Primary or secondary alcohol (used in excess as solvent)Primary, secondary, or tertiary alcohol
Catalyst/Reagent Concentrated H₂SO₄ or p-TsOHDCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
Solvent Excess alcohol or an inert solvent like tolueneAnhydrous dichloromethane (DCM) or other aprotic solvents
Temperature Reflux (boiling point of the alcohol)0 °C to Room Temperature
Reaction Time 2 - 24 hours3 - 12 hours
Work-up Aqueous work-up to remove excess acid and alcoholFiltration to remove dicyclohexylurea (DCU), followed by aqueous work-up
Typical Yield 60-95% (can be lower due to aqueous work-up losses)[2]80-95%

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol describes the synthesis of methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1 equivalent).

  • Add methanol (50 mL, excess) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Steglich Esterification of this compound with a Generic Alcohol (R-OH)

This protocol provides a general procedure for the Steglich esterification.

Materials:

  • This compound

  • Alcohol (R-OH) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 3-12 hours.[8]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.[7]

  • Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Esterification_Workflow start Start: This compound reagents Add Alcohol & Catalyst/Coupling Agent start->reagents Step 1 reaction Reaction: - Fischer (Reflux) - Steglich (RT) reagents->reaction Step 2 workup Work-up: - Quenching - Extraction - Washing reaction->workup Step 3 purification Purification: - Chromatography or - Recrystallization workup->purification Step 4 product Final Product: Ester purification->product Step 5

Caption: General workflow for the esterification of this compound.

References

Application Notes and Protocols for 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[1][]

This document provides detailed application notes and protocols for the use of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid as a linker in the synthesis and evaluation of PROTACs. This linker offers a semi-rigid structure, incorporating an ether linkage and a benzoic acid moiety for versatile conjugation, and a tetrahydropyran (THP) group that can improve solubility and pharmacokinetic properties. While specific examples of PROTACs utilizing this exact linker are not prevalent in the public domain, the following protocols and data are based on established principles of PROTAC design and synthesis, providing a comprehensive guide for researchers.

Linker Properties and Design Considerations

The this compound linker possesses several features that make it an attractive candidate for PROTAC design:

  • Semi-Rigid Structure: The combination of the phenyl ring and the tetrahydropyran ring introduces a degree of rigidity to the linker, which can be advantageous for stabilizing the ternary complex.[4]

  • Improved Physicochemical Properties: The ether and tetrahydropyran moieties can enhance the solubility and permeability of the resulting PROTAC molecule.[1]

  • Versatile Conjugation Chemistry: The carboxylic acid group on the benzoic acid ring allows for straightforward amide bond formation with amine-functionalized warheads or E3 ligase ligands.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker typically involves standard amide coupling reactions. The following protocols provide a general framework that can be adapted for specific target and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a two-step synthesis where the linker is first coupled to an amine-functionalized warhead, followed by coupling to an amine-functionalized E3 ligase ligand.

Step 1: Coupling of Linker to Amine-Functionalized Warhead

Synthesis_Step1 Warhead Amine-Functionalized Warhead Intermediate Warhead-Linker Intermediate Warhead->Intermediate Linker This compound Linker->Intermediate HATU_DIPEA HATU, DIPEA in DMF HATU_DIPEA->Intermediate

Caption: Step 1: Coupling of linker to warhead.

Materials:

  • Amine-functionalized warhead (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the amine-functionalized warhead and this compound in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, followed by saturated NaHCO3 solution, and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the warhead-linker intermediate.

Step 2: Coupling of Warhead-Linker Intermediate to Amine-Functionalized E3 Ligase Ligand

Synthesis_Step2 Intermediate Warhead-Linker Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC E3_Ligand Amine-Functionalized E3 Ligase Ligand E3_Ligand->Final_PROTAC HATU_DIPEA HATU, DIPEA in DMF HATU_DIPEA->Final_PROTAC

Caption: Step 2: Coupling to E3 ligase ligand.

Materials:

  • Warhead-linker intermediate (1.0 eq)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide or VHL ligand derivative) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the warhead-linker intermediate and the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blotting

This protocol outlines the steps to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Inc Primary & Secondary Antibody Incubation Blocking->Antibody_Inc Detection Chemiluminescent Detection Antibody_Inc->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Western blotting workflow for PROTAC evaluation.

Materials:

  • Cancer cell line expressing the protein of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and DMSO as a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Data Presentation

The following tables present hypothetical data for a series of PROTACs targeting a kinase of interest (KOI) and utilizing different E3 ligase ligands. These tables are for illustrative purposes to demonstrate how quantitative data for PROTACs with the this compound linker would be presented.

Table 1: In Vitro Degradation of Kinase of Interest (KOI) in Cancer Cell Line A

PROTAC IDE3 Ligase LigandLinkerDC50 (nM)Dmax (%)
PROTAC-A1Pomalidomide4-((THP-4-yl)oxy)benzoic acid50>90
PROTAC-A2VHL Ligand4-((THP-4-yl)oxy)benzoic acid25>95

Table 2: Cell Viability (IC50) in Cancer Cell Line A after 72h Treatment

CompoundIC50 (nM)
PROTAC-A175
PROTAC-A240
Warhead alone500

Conclusion

The this compound represents a promising linker for the development of novel PROTACs. Its semi-rigid nature and potential to improve physicochemical properties make it a valuable tool for researchers in the field of targeted protein degradation. The provided protocols offer a foundational framework for the synthesis and biological evaluation of PROTACs incorporating this linker. Further optimization of the linker length and attachment points will be crucial for developing highly potent and selective protein degraders for therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide and ester derivatives of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. This core scaffold is of significant interest in medicinal chemistry due to the established biological activities of pyran derivatives, including their potential as anticancer agents. The protocols outlined below are based on established synthetic methodologies for benzoic acid derivatization.

Introduction

The this compound moiety is a valuable building block in the design of novel therapeutic agents. The tetrahydropyran (THP) group can improve physicochemical properties such as solubility and metabolic stability, while the benzoic acid provides a convenient handle for the introduction of various functional groups, allowing for the exploration of structure-activity relationships (SAR). Derivatives of similar pyran-containing molecules have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and cyclin-dependent kinase (CDK) pathways.

Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in drug discovery. The following protocols describe the synthesis of N-aryl amides from this compound.

General Experimental Protocol: Amide Coupling using HATU

This protocol describes a general method for the synthesis of an N-aryl amide derivative.

Workflow for Amide Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A This compound D Combine reactants and stir at room temperature A->D B Amine (e.g., Aniline derivative) B->D C HATU, DIPEA, Anhydrous DMF C->D E Dilute with EtOAc, wash with NaHCO3 (aq) and brine D->E F Dry organic layer (Na2SO4), filter, and concentrate E->F G Purify by column chromatography F->G H Characterize by NMR, MS, and HPLC G->H

Caption: Workflow for the synthesis of N-aryl amides.

Materials:

  • This compound

  • Substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

  • Add HATU (1.2 eq) to the mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid moiety can be employed to generate prodrugs with improved pharmacokinetic properties or to serve as intermediates for further functionalization.

General Experimental Protocol: Fischer Esterification

This protocol describes a classic acid-catalyzed esterification.

Workflow for Ester Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A This compound D Reflux the reaction mixture A->D B Alcohol (e.g., Methanol) B->D C Catalytic H2SO4 C->D E Cool to RT and pour into water D->E F Extract with an organic solvent (e.g., EtOAc) E->F G Wash with NaHCO3 (aq) and brine, dry, and concentrate F->G H Purify by column chromatography G->H I Characterize by NMR and MS H->I

Caption: Workflow for the synthesis of ester derivatives.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in an excess of the desired anhydrous alcohol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a hypothetical amide and ester derivative based on typical yields for these types of reactions.

DerivativeAmine/AlcoholCoupling/CatalystSolventReaction Time (h)Yield (%)
N-(4-fluorophenyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide4-fluoroanilineHATU/DIPEADMF485-95
Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoateMethanolH₂SO₄Methanol670-85

Biological Context and Signaling Pathways

Derivatives of this compound are being investigated as potential anticancer agents. A plausible mechanism of action for these compounds, based on literature for structurally related molecules, is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Cascade cluster_2 mTOR Complex and Downstream Effectors cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor 4-((THP-4-yl)oxy)benzoic acid Derivative Inhibitor->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

By inhibiting key kinases in this pathway, such as PI3K or Akt, the synthesized derivatives can potentially block downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells. The evaluation of these compounds in relevant cellular and enzymatic assays is a critical step in the drug discovery process.

Application Note: Protocol for Monitoring Reactions Involving 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This document provides a detailed protocol for the effective monitoring of chemical reactions involving 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid using thin-layer chromatography (TLC). This aromatic carboxylic acid is a valuable building block in medicinal chemistry. Accurate reaction monitoring is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions. The protocol outlines procedures for mobile phase selection, sample preparation, TLC development, and visualization techniques tailored to the physicochemical properties of this compound and its derivatives.

Materials and Equipment

  • TLC Plates: Silica gel 60 F254 pre-coated plates (glass or aluminum backing). The fluorescent indicator (F254) allows for visualization under UV light.[1]

  • Solvents: Reagent-grade or HPLC-grade solvents are recommended.

    • Non-polar: Hexane, Toluene

    • Intermediate polarity: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

    • Polar: Methanol (MeOH), Ethanol (EtOH)

    • Modifier: Glacial Acetic Acid (AcOH)

  • TLC Developing Chamber: A glass tank with a lid.

  • Spotting Equipment: Glass capillary tubes or micropipettes.

  • Visualization Tools:

    • UV lamp (254 nm).

    • Staining jars or dishes.

    • Heat gun or hot plate.

    • Forceps.

  • Staining Reagents:

    • Potassium permanganate (KMnO₄) stain.

    • Bromocresol green stain.

Experimental Protocol

This protocol details the sequential steps for monitoring a reaction, such as an esterification or amidation, where the starting material is this compound.

Step 1: TLC Plate Preparation

  • Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate.[2][3]

  • Mark small, evenly spaced points on the line where samples will be applied. A typical reaction monitoring setup includes spots for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

Step 2: Mobile Phase (Eluent) Selection The polarity of the mobile phase is critical for achieving good separation. Since the starting material is a relatively polar carboxylic acid, a mixture of a non-polar and a polar solvent is recommended.[3]

  • Recommended Starting System: A mixture of 7:3 Hexane:Ethyl Acetate is a good starting point for many reactions.

  • Addressing Streaking: Carboxylic acids can streak on silica plates. To prevent this, add 0.5-1% glacial acetic acid to the mobile phase.[4] This suppresses the deprotonation of the acid, resulting in sharper, more defined spots.[5][6]

  • Optimization: If the starting material's Retention Factor (Rf) is too low (<0.2), increase the eluent's polarity by increasing the proportion of ethyl acetate or by switching to a more polar system like Dichloromethane:Methanol (e.g., 95:5). If the Rf is too high (>0.8), decrease the polarity by increasing the proportion of hexane.[4]

Step 3: Sample Preparation and Application

  • Prepare SM Solution: Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate, DCM) to create a dilute solution.

  • Prepare RM Sample: Withdraw a small aliquot (e.g., a drop on the end of a glass rod) from the reaction mixture and dilute it significantly with a volatile solvent.

  • Spotting: Using a capillary tube, apply a small amount of each solution to the corresponding mark on the origin line. Keep the spots as small and concentrated as possible (1-2 mm in diameter).[2]

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (apply SM, let dry, then apply RM on the same spot)

    • Lane 3: Reaction Mixture (RM)

Step 4: Chromatogram Development

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[2]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which improves separation.[4] Cover the chamber and let it equilibrate for 5-10 minutes.

  • Carefully place the spotted TLC plate into the chamber using forceps and replace the lid.[3]

  • Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is approximately 1 cm from the top edge.[2][3]

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Step 5: Visualization Multiple visualization techniques should be used for comprehensive analysis.

  • UV Light (Non-destructive):

    • View the dried plate under a UV lamp (254 nm).

    • The starting material and any other UV-active compounds (those with aromatic rings or conjugated systems) will appear as dark spots on the green fluorescent background.[7]

    • Circle the visible spots with a pencil.

  • Staining (Destructive):

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized.[8][9]

      • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[9]

      • Procedure: Quickly dip the plate into the stain solution using forceps, remove, and gently warm with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[8]

    • Bromocresol Green Stain: This stain is specific for acidic compounds.[7]

      • Preparation: Dissolve 0.1 g of bromocresol green in 100 mL of ethanol. Add 0.1 M NaOH dropwise until the solution turns blue.[7]

      • Procedure: Dip the plate in the stain. Acidic compounds, like the starting material, will appear as yellow spots on a blue or green background.[7] This is highly effective for confirming the consumption of the starting acid.

Step 6: Analysis and Calculation of Rf Values

  • The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.

  • The Retention Factor (Rf) for each spot is calculated to quantify its mobility.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The product of a reaction (e.g., an ester or amide) is typically less polar than the starting carboxylic acid and will therefore have a higher Rf value.

Data Presentation: Mobile Phase Systems

The following table summarizes recommended mobile phase systems and expected Rf values for monitoring reactions of this compound (SM) and a generic, less polar product (P). Actual Rf values may vary.

Solvent System (v/v)ModifierApprox. Rf (SM)Approx. Rf (P)Notes
8:2 Hexane:EtOAc1% AcOH0.200.45Good starting system for moderate polarity changes.
7:3 Hexane:EtOAc1% AcOH0.350.60Recommended for most applications. Provides excellent separation.
1:1 Hexane:EtOAc1% AcOH0.550.75Use if product is significantly more polar than expected.
95:5 DCM:MeOH1% AcOH0.400.65A stronger eluent for more polar products or faster elution.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logic for optimizing the mobile phase.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Mobile Phase and Chamber B Prepare and Spot TLC Plate C Develop Plate in Chamber B->C D Dry Plate and Mark Solvent Front C->D E Visualize under UV Light (254 nm) D->E F Apply Chemical Stain (e.g., KMnO4) E->F G Calculate Rf Values and Assess Reaction F->G

Caption: Experimental workflow for TLC reaction monitoring.

Solvent_Optimization cluster_outcomes Adjustments Start Run Initial TLC (e.g., 7:3 Hexane:EtOAc + 1% AcOH) Decision Analyze Spot Separation and Rf Values Start->Decision LowRf Increase Eluent Polarity (More EtOAc or switch to DCM/MeOH) Decision->LowRf  Rf < 0.2 or  Poor Separation HighRf Decrease Eluent Polarity (More Hexane) Decision->HighRf  Rf > 0.8   GoodSep Optimal System Proceed with Monitoring Decision->GoodSep  0.2 < Rf < 0.8 and  Good Separation Streaking Ensure ~1% Acetic Acid is in the Eluent Decision->Streaking  Spots are Streaking  

Caption: Decision logic for mobile phase optimization.

References

Application of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid in the Synthesis of Potent Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological properties. The 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid moiety is a valuable building block in this regard, offering a combination of properties that are highly desirable in drug design. The tetrahydropyran (THP) ring provides a non-planar, saturated heterocyclic system that can improve aqueous solubility and metabolic stability, while the benzoic acid group serves as a versatile handle for chemical modification and can act as a key interaction point with biological targets. This application note details the use of a close analog of this scaffold in the synthesis of potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade.

Factor XIa is a serine protease that plays a crucial role in the amplification of thrombin generation.[1] Its position in the coagulation pathway makes it an attractive target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding compared to traditional therapies.[1] The inhibition of FXIa is a promising strategy for the prevention and treatment of thromboembolic diseases.

Core Application: Synthesis of a Potent Factor XIa Inhibitor

Research detailed in patent literature demonstrates the utility of a 3,4-disubstituted benzoic acid scaffold, featuring the (tetrahydro-2H-pyran-4-yl)oxy group, in the generation of highly potent Factor XIa inhibitors. A representative example is the synthesis of a complex molecule incorporating 4-(1-Methyl-1H-pyrazol-5-yl)-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid as a central component. This scaffold correctly positions other key functionalities of the inhibitor for optimal interaction with the active site of the FXIa enzyme.

Quantitative Data: Inhibitory Potency

The final compound, synthesized using the described scaffold, exhibits potent inhibitory activity against Factor XIa. The quantitative data for a representative inhibitor is summarized in the table below.

Compound IDTarget EnzymeIC50 (nM)
Example CompoundFactor XIa0.8

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Synthesis of Intermediate: 4-(1-Methyl-1H-pyrazol-5-yl)-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

This protocol outlines the synthesis of a key intermediate building block.

Step 1: Synthesis of Methyl 3-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)benzoate

  • To a solution of methyl 3-hydroxy-4-iodobenzoate (1.0 eq) in a mixture of toluene and water is added 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).

  • Sodium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are added to the mixture.

  • The reaction mixture is heated to 90 °C and stirred for 16 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 3-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)benzoate.

Step 2: Synthesis of Methyl 4-(1-methyl-1H-pyrazol-5-yl)-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoate

  • To a solution of methyl 3-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)benzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added cesium carbonate (2.0 eq).

  • 4-Iodo-tetrahydro-2H-pyran (1.5 eq) is added, and the mixture is stirred at 80 °C for 16 hours.

  • The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to yield methyl 4-(1-methyl-1H-pyrazol-5-yl)-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoate.

Step 3: Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

  • The methyl ester from the previous step (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF), methanol, and water.

  • Lithium hydroxide monohydrate (3.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.

  • The organic solvents are removed under reduced pressure, and the aqueous residue is acidified with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the final product, 4-(1-methyl-1H-pyrazol-5-yl)-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.

Factor XIa Chromogenic Inhibition Assay

This protocol details the steps to determine the IC50 value of a test compound against purified human Factor XIa.[1]

Principle: The assay directly measures the inhibitory effect of the compound on purified human FXIa. The enzyme's activity is determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The reduction in color development in the presence of the inhibitor is proportional to its potency.[1]

Materials:

  • Human FXIa, purified

  • Chromogenic Substrate for FXIa (e.g., S-2366)

  • Tris-Buffered Saline (TBS), pH 7.4

  • Test compound stock solution in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).[1]

    • Prepare a working solution of human FXIa in assay buffer.

    • Prepare a working solution of the chromogenic substrate in assay buffer.

  • Assay Execution:

    • To a 96-well microplate, add the test compound dilutions. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (buffer and DMSO, no inhibitor).[1]

    • Add the human FXIa solution to all wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[1]

    • Initiate the reaction by adding the chromogenic substrate to all wells.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa (Target of Inhibition) XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates VII Factor VII TF_VIIa TF-FVIIa Complex VII->TF_VIIa TF Tissue Factor TF->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin

Caption: Intrinsic pathway of the coagulation cascade highlighting Factor XIa as a key therapeutic target.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start Starting Materials (e.g., 4-((THP-4-yl)oxy)benzoic acid analog) intermediate Multi-step Synthesis start->intermediate inhibitor Final Inhibitor Compound intermediate->inhibitor inhibition_assay FXIa Inhibition Assay (Chromogenic or other) inhibitor->inhibition_assay Test Compound assay_prep Assay Preparation (Enzyme, Substrate, Buffers) assay_prep->inhibition_assay data_analysis Data Analysis (IC50 Determination) inhibition_assay->data_analysis result Identification of Potent Inhibitor data_analysis->result

Caption: General workflow for the synthesis and evaluation of Factor XIa inhibitors.

References

Biological Activity of Compounds Containing the 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds incorporating the 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid scaffold and its close derivatives have emerged as a significant area of interest in medicinal chemistry. The tetrahydropyran ring, a saturated heterocyclic motif, is a common feature in many biologically active compounds, often favored for its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structure that can engage with biological targets. When coupled with a benzoic acid moiety, a well-known pharmacophore, this scaffold has given rise to potent inhibitors of key signaling pathways implicated in various diseases, most notably in cancer and fibrosis.

These application notes provide an overview of the biological activity, quantitative data, and detailed experimental protocols for assays relevant to the evaluation of compounds based on this scaffold. The primary focus of research on closely related analogs has been the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and extracellular matrix production.

Primary Biological Target: ALK5 (TGF-β Type I Receptor Kinase)

The TGF-β signaling pathway is a crucial mediator of cellular processes that can act as a tumor suppressor in the early stages of cancer but can promote tumor progression and metastasis in later stages. A key component of this pathway is the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase receptor. Upon binding of the TGF-β ligand, ALK5 phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which then translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is a hallmark of several cancers and fibrotic diseases.

While direct biological data for compounds with the precise this compound scaffold is limited in publicly accessible literature, extensive research has been conducted on a closely related amide derivative, GW788388 , which is N-(tetrahydro-2H-pyran-4-yl)benzamide. This compound has demonstrated potent and selective inhibition of ALK5, making it a valuable tool for studying the therapeutic potential of this chemical space.

Quantitative Data for a Key Analog: GW788388

The following table summarizes the in vitro potency of GW788388, a representative compound containing the N-(tetrahydro-2H-pyran-4-yl)benzamide core.

Compound NameTargetAssay TypeIC50 (nM)Reference
GW788388ALK5 (TGF-βRI)Kinase Binding Assay18
GW788388TGF-β Cellular AssayCellular Activity93

Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for ALK5 inhibitors like GW788388.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-βRII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Inhibitor 4-((Tetrahydro-2H-pyran-4-yl)oxy) benzoic acid derivatives (e.g., GW788388) Inhibitor->ALK5 Inhibits

TGF-β signaling pathway and ALK5 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel compounds based on the this compound scaffold.

Protocol 1: In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibition of ALK5 enzymatic activity.

Workflow Diagram:

ALK5_Kinase_Assay start Start prepare_reagents Prepare Reagents: - 1x Kinase Assay Buffer - Diluted ALK5 Enzyme - Substrate/ATP Mix - Test Compound Dilutions start->prepare_reagents add_reagents Add to 384-well plate: 1. Test compound or DMSO (1 µL) 2. ALK5 enzyme (2 µL) 3. Substrate/ATP mix (2 µL) prepare_reagents->add_reagents incubate_reaction Incubate at 30°C for 45-120 minutes add_reagents->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent (5 µL) incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT for 40 minutes add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent (10 µL) incubate_adp_glo->add_kinase_detection incubate_detection Incubate at RT for 30 minutes add_kinase_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Analyze Data: - Normalize to controls - Calculate % inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for in vitro ALK5 kinase assay.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase substrate (e.g., TGFBR1 Peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing the kinase substrate and ATP in 1x Kinase Assay Buffer.

    • Dilute the recombinant ALK5 enzyme to the desired concentration in 1x Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 1 µL of the test compound dilutions or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the diluted ALK5 enzyme to each well, except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to all wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45 to 120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (from "no enzyme" control wells).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Phospho-SMAD2/3 Inhibition

This protocol determines the ability of a test compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, A549, NIH-3T3)

  • Complete cell culture medium

  • Recombinant human TGF-β1

  • Test compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include an unstimulated control group.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal for each sample.

    • Calculate the percent inhibition of SMAD2/3 phosphorylation relative to the TGF-β1 stimulated vehicle control.

Protocol 3: Cell Viability Assay (MTS/MTT)

This assay assesses the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution in DMSO

  • Sterile 96-well cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTS/MTT Addition and Incubation:

    • Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold and its close analogs represent a promising starting point for the development of potent and selective inhibitors of the TGF-β signaling pathway. The provided quantitative data for the key analog GW788388, along with the detailed experimental protocols, offer a robust framework for researchers to synthesize and evaluate novel compounds in this chemical series. Further exploration and optimization of this scaffold could lead to the discovery of new therapeutic agents for the treatment of cancer and fibrotic diseases.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid by recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), a comprehensive experimental protocol, and supporting data to facilitate the successful purification of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the recrystallization of this compound.

Q1: The compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This issue typically points to an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound possesses both polar (carboxylic acid, ether) and non-polar (benzene ring, tetrahydropyran ring) functionalities. If the compound exhibits poor solubility even at the solvent's boiling point, the solvent is likely not suitable.

  • Insufficient Solvent: Ensure you are adding the hot solvent in small portions to the crude material with continuous heating and stirring. Allow adequate time for dissolution after each addition.

Solution: If insolubility persists, consider switching to a more polar solvent or employing a mixed solvent system. For instance, if a non-polar solvent like hexane is ineffective, a more polar solvent such as ethanol, methanol, or an ethanol/water mixture may be more successful.

Q2: An oil is forming as the solution cools, instead of solid crystals. How can this be resolved?

A2: This phenomenon, known as "oiling out," can be attributed to several factors:

  • High Impurity Level: A substantial amount of impurities can depress the melting point of the mixture, leading to its separation as an oil.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, resulting in an amorphous oil.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.

Solution:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the "good" solvent.

  • Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.

  • If oiling out persists, consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization.

Q3: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: The absence of crystal formation is often due to either using an excessive amount of solvent or the solution being supersaturated.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a seed for crystallization.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

Q4: The final yield of purified crystals is very low. What could have caused this?

A4: A low recovery can result from several procedural missteps:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can lead to the dissolution of a portion of the purified product.

Solution:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • If a hot filtration is necessary, pre-heat the funnel and the receiving flask to prevent premature crystallization.

  • Always wash the collected crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Mixed Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane

A small-scale solvent screen is the most effective way to determine the optimal solvent or solvent system.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities will depend on the synthetic route used. Common impurities could include:

  • Starting Materials: Unreacted 4-hydroxybenzoic acid or the tetrahydro-2H-pyran precursor.

  • Byproducts: Products from side reactions, such as the formation of esters if an alcohol was used as a solvent in a previous step.

  • Reagents: Residual acids, bases, or coupling agents used in the synthesis.

Q3: How can I assess the purity of the recrystallized product?

A3: The purity of the final product can be determined by several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities will typically broaden the melting point range and depress the melting point.

  • Chromatography: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and identify any remaining impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the purified compound and help identify any impurities.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide for solvent selection based on the expected solubility of similar aromatic carboxylic acids.

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureNotes
WaterHighLowModerateMay be a good co-solvent with a more soluble solvent.
MethanolHighModerateHighA good candidate for a single-solvent recrystallization.
EthanolHighModerateHighSimilar to methanol, a strong candidate.
AcetoneMediumHighVery HighMay be too good of a solvent, leading to low recovery.
Ethyl AcetateMediumModerateHighA good candidate for a single-solvent recrystallization.
DichloromethaneMediumHighVery HighLower boiling point may be a disadvantage.
HexaneLowVery LowLowLikely a good anti-solvent in a mixed-solvent system.
TolueneLowLowModerateHigher boiling point may be useful.

Experimental Protocol

This protocol provides a general methodology for the purification of this compound by recrystallization. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (two of appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass rod

Methodology:

  • Solvent Selection: If the optimal solvent is not known, perform a small-scale test. Place a small amount of the crude material in several test tubes and add a few drops of different solvents. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution into the pre-heated flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, you can cover the mouth of the flask with a watch glass and place it on an insulating surface. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through the funnel for an extended period. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out cool->oiling_out collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield Observed After Collection collect->low_yield induce Induce Crystallization (Scratch/Seed) no_crystals->induce induce->cool reduce_solvent Reduce Solvent Volume (Evaporate) induce->reduce_solvent Still No Crystals reduce_solvent->cool reheat_add_poor_solvent Reheat, Add 'Poor' Solvent, Cool Slowly oiling_out->reheat_add_poor_solvent reheat_add_poor_solvent->cool troubleshoot_yield Review Procedure: - Too much solvent? - Premature crystallization? - Washed with warm solvent? low_yield->troubleshoot_yield

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Crude Product solvent_selection Select Appropriate Solvent/Solvent System start->solvent_selection dissolve_solid Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve_solid decolorize Decolorize with Activated Charcoal (Optional) dissolve_solid->decolorize cool_slowly Slow Cooling to Room Temperature dissolve_solid->cool_slowly hot_filtration Hot Filtration to Remove Insoluble Impurities (Optional) decolorize->hot_filtration hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry the Purified Crystals wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Technical Support Center: Synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. It includes detailed troubleshooting guides, frequently asked questions, comparative data on synthetic methods, and complete experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the two primary routes: Williamson Ether Synthesis and the Mitsunobu Reaction.

General Questions

Q1: Which synthetic method should I choose: Williamson Ether Synthesis or the Mitsunobu Reaction?

A1: The choice depends on your starting materials' stability, desired scale, and available purification methods.

  • Williamson Ether Synthesis is often more cost-effective for larger scale synthesis but can require harsher conditions (strong bases, elevated temperatures) which may not be suitable for sensitive substrates.

  • Mitsunobu Reaction proceeds under mild, neutral conditions, making it ideal for complex molecules with sensitive functional groups. However, it uses more expensive reagents and the removal of stoichiometric by-products, such as triphenylphosphine oxide (TPPO), can be challenging.[1][2]

Troubleshooting: Williamson Ether Synthesis

Q2: My yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in Williamson ether synthesis can stem from several factors:

  • Incomplete Deprotonation: The phenolic proton of 4-hydroxybenzoic acid must be fully removed to form the nucleophilic phenoxide. Ensure you are using a sufficiently strong base. Sodium hydride (NaH) or potassium hydride (KH) are effective choices.[3][4] Milder bases like potassium carbonate (K2CO3) may require higher temperatures or longer reaction times.[5]

  • Poor Solubility: 4-hydroxybenzoic acid or its salt may have limited solubility in common aprotic solvents. Using a polar aprotic solvent like DMF or DMSO can improve solubility and reaction rates.[6]

  • Side Reactions: The primary competing reaction is elimination, especially if using a secondary alkyl halide as the electrophile. Using a leaving group on the tetrahydro-2H-pyran-4-yl moiety that is a better leaving group than a halide, such as a tosylate or mesylate, can favor substitution over elimination.[3]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature must be determined empirically, often in the range of 50-100 °C.[7]

Q3: I am observing the formation of multiple by-products. How can I minimize them?

A3: By-product formation is often due to competing reactions.

  • To minimize elimination, use a primary or secondary alcohol derivative with a good leaving group and avoid excessively high temperatures.

  • Ensure your starting materials are pure and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Troubleshooting: Mitsunobu Reaction

Q4: My reaction has gone to completion, but I am struggling to isolate my product from the by-products. What is the best way to remove triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate?

A4: The removal of TPPO is a common challenge in Mitsunobu reactions.[8] Several chromatography-free methods can be employed:

  • Precipitation/Crystallization: TPPO is often less soluble in nonpolar solvents than the desired product. After the reaction, concentrating the mixture and triturating with a solvent system like ether/hexane or ether/pentane can cause TPPO to precipitate, allowing for its removal by filtration.[9][10]

  • Acidic or Metal Salt Complexation: TPPO can be precipitated by forming a complex with acids like oxalyl chloride or metal salts such as zinc chloride (ZnCl2) or magnesium chloride (MgCl2).[8][9][11] The resulting complex can then be filtered off.

  • Column Chromatography: If other methods fail, silica gel chromatography is a reliable method for separating the polar TPPO from the desired product.[10]

Q5: The Mitsunobu reaction is not proceeding to completion. What could be the issue?

A5: Several factors can hinder the completion of a Mitsunobu reaction:

  • Reagent Quality: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time. Use fresh or properly stored reagents.

  • Steric Hindrance: While versatile, the Mitsunobu reaction can be slow with sterically hindered alcohols or nucleophiles.[12] Increasing the reaction time or temperature (e.g., to 40°C) may be necessary.[12]

  • pKa of the Nucleophile: The nucleophile (in this case, 4-hydroxybenzoic acid) should be sufficiently acidic (pKa < 15) to protonate the intermediate formed from the phosphine and the azodicarboxylate.[13] 4-hydroxybenzoic acid is acidic enough for this reaction.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes reported yields for analogous etherification reactions, providing a general expectation for the synthesis of this compound.

Synthetic MethodPhenolic SubstrateAlkylating Agent/AlcoholBase/ReagentsSolventTemperatureYield (%)Reference
Williamson Ether Synthesis4-Hydroxybenzoic AcidBenzyl ChlorideSurfactant/NaOHWaterReflux~92%[14]
Williamson Ether Synthesiso-NitrophenolDiethylene glycol ditosylateK2CO3DMF90 °C (MW)84%[1]
Mitsunobu Reaction4-Nitrobenzoic Acid(-)-MentholPPh3, DEADTHF0 °C to 40 °C80%[12]
Mitsunobu Reaction4-Hydroxy-6-methyl-2-pyroneVarious AlcoholsPPh3, DIADDCMRoom Temp50-98%[2][15]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from a surfactant-assisted synthesis of a similar phenolic ether.[14]

Materials:

  • 4-Hydroxybenzoic acid

  • 4-Toluenesulfonyl-tetrahydro-2H-pyran (or 4-bromo-tetrahydro-2H-pyran)

  • Sodium hydroxide (NaOH)

  • Cetyltrimethylammonium bromide (CTAB) or similar phase-transfer catalyst

  • Toluene

  • Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid and a catalytic amount of CTAB in an aqueous solution of NaOH (2 equivalents).

  • Add the alkylating agent, 4-toluenesulfonyl-tetrahydro-2H-pyran (1.1 equivalents), dissolved in a minimal amount of toluene.

  • Heat the biphasic mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the aqueous layer with HCl to precipitate any unreacted 4-hydroxybenzoic acid and the product. Filter the precipitate and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Mitsunobu Reaction

This protocol is adapted from a general procedure for the Mitsunobu reaction with secondary alcohols.[12]

Materials:

  • 4-Hydroxybenzoic acid

  • Tetrahydro-2H-pyran-4-ol

  • Triphenylphosphine (PPh3) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-hydroxybenzoic acid (1 equivalent), tetrahydro-2H-pyran-4-ol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the flask in an ice bath (0 °C).

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To remove triphenylphosphine oxide, suspend the resulting residue in a minimal amount of cold diethyl ether and add hexanes dropwise to precipitate the by-product.

  • Filter the mixture, washing the solid with cold ether/hexanes.

  • The filtrate, containing the desired product, can be concentrated and further purified by column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction start_W 4-Hydroxybenzoic Acid + Tetrahydro-2H-pyran-4-tosylate intermediate_W Phenoxide Intermediate start_W->intermediate_W  Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF) product_W This compound intermediate_W->product_W  SN2 Attack start_M 4-Hydroxybenzoic Acid + Tetrahydro-2H-pyran-4-ol intermediate_M Phosphonium Intermediate start_M->intermediate_M  PPh3, DIAD/DEAD Solvent (e.g., THF) product_M This compound intermediate_M->product_M  Nucleophilic Attack

Caption: Synthetic routes to the target molecule.

Troubleshooting_Workflow cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction start Low Yield or Incomplete Reaction W_incomplete_deprotonation Incomplete Deprotonation? start->W_incomplete_deprotonation M_reagent_quality Poor Reagent Quality? start->M_reagent_quality W_solubility Poor Solubility? W_incomplete_deprotonation->W_solubility No W_solution1 Use stronger base (NaH) or increase reaction time/temp. W_incomplete_deprotonation->W_solution1 Yes W_side_reactions Side Reactions (Elimination)? W_solubility->W_side_reactions No W_solution2 Use polar aprotic solvent (DMF, DMSO). W_solubility->W_solution2 Yes W_solution3 Use better leaving group (e.g., tosylate). Lower reaction temperature. W_side_reactions->W_solution3 Yes M_steric_hindrance Steric Hindrance? M_reagent_quality->M_steric_hindrance No M_solution4 Use fresh DEAD/DIAD. M_reagent_quality->M_solution4 Yes M_solution5 Increase reaction time and/or temperature. M_steric_hindrance->M_solution5 Yes

Caption: Troubleshooting common synthesis issues.

References

common side reactions in the synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The most common synthetic route is a Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism where the phenoxide of 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon of a 4-substituted tetrahydropyran (e.g., 4-bromotetrahydropyran or 4-tosyloxytetrahydropyran).

Q2: What are the most common side reactions to expect during this synthesis?

A2: The most prevalent side reactions include:

  • Elimination (E2): The basic conditions required for the Williamson ether synthesis can promote the elimination of the leaving group from the 4-substituted tetrahydropyran, leading to the formation of 3,6-dihydro-2H-pyran. This is a significant competing reaction because the electrophile is a secondary alkyl halide/tosylate.[1][2][3]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired product) or at the aromatic ring (C-alkylation, undesired isomeric byproduct).[4][5]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 4-hydroxybenzoic acid and the 4-substituted tetrahydropyran derivative in the final product mixture.

Q3: How can I minimize the elimination side reaction?

A3: To favor the S(_N)2 reaction over E2 elimination, consider the following:

  • Choice of Base: Use a weaker, non-hindered base. Strong, bulky bases favor elimination.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.[6]

  • Leaving Group: A good leaving group that is less prone to elimination, such as a tosylate, may be preferable to a bromide or iodide in some cases.

Q4: How can I identify the presence of common impurities in my product?

A4: A combination of analytical techniques can be used:

  • TLC (Thin Layer Chromatography): Compare the crude product spot(s) with the starting materials. The presence of multiple spots indicates impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    1^11
    H NMR can readily distinguish between the desired product, starting materials, and the elimination byproduct (alkene protons will be visible). C-alkylation products will show a different substitution pattern on the aromatic ring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the components of the mixture and provide their mass-to-charge ratios, confirming the presence of expected and unexpected species.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Predominance of elimination side reaction. 3. Inefficient purification.1. Increase reaction time or slightly increase temperature (monitor for increased elimination). Ensure stoichiometric amounts of reactants and base. 2. Use a less-hindered base (e.g., K(_2)CO(_3) instead of t-BuOK). Lower the reaction temperature. 3. Optimize the purification protocol (see Experimental Protocols section).
Presence of Unreacted 4-hydroxybenzoic acid 1. Insufficient base. 2. Incomplete reaction.1. Ensure at least two equivalents of base are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. 2. Increase reaction time.
Significant Amount of 3,6-dihydro-2H-pyran Detected 1. Reaction temperature is too high. 2. A strong, bulky base was used.1. Lower the reaction temperature. 2. Switch to a weaker, non-hindered base like K(_2)CO(_3) or Cs(_2)CO(_3).
Isomeric Impurities Detected by NMR/LC-MS 1. C-alkylation of the phenoxide.1. Modify the solvent system. Aprotic polar solvents can sometimes favor O-alkylation. Consider using a phase-transfer catalyst to facilitate the reaction under milder conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-hydroxybenzoic acid

  • 4-bromotetrahydropyran (or 4-tosyloxytetrahydropyran)

  • Potassium carbonate (K(_2)CO(_3))

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzoic acid (1 equivalent) and dry DMF.

  • Add potassium carbonate (2.5 equivalents) to the mixture.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-bromotetrahydropyran (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Potential Analytical Signature (¹H NMR)
This compound (Desired Product) Chemical structure of this compound222.24Aromatic protons in the para-substituted region, characteristic signals for the tetrahydropyran ring.
4-hydroxybenzoic acid (Starting Material) Chemical structure of 4-hydroxybenzoic acid138.12Aromatic protons in the para-substituted region, presence of phenolic and carboxylic acid protons.
3,6-dihydro-2H-pyran (Elimination Byproduct) Chemical structure of 3,6-dihydro-2H-pyran84.12Characteristic signals for alkene protons.
C-alkylation Isomer Chemical structure of a C-alkylation isomer222.24Aromatic region will show a different splitting pattern (e.g., ABC system) compared to the para-substituted desired product.

Visualizations

Reaction_Pathway Reactants 4-Hydroxybenzoic Acid + 4-Bromo-THP Phenoxide Phenoxide Intermediate Reactants->Phenoxide Base (e.g., K2CO3) Elimination_Product 3,6-Dihydro-2H-pyran (Elimination) Reactants->Elimination_Product E2 Elimination (Side Reaction) Desired_Product This compound (O-Alkylation) Phenoxide->Desired_Product SN2 Attack (Desired) C_Alkylation_Product C-Alkylation Isomer Phenoxide->C_Alkylation_Product C-Alkylation (Side Reaction)

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Identify Identify Major Impurity Analyze->Identify Unreacted_SM Unreacted Starting Material Identify->Unreacted_SM Unreacted SM Elimination Elimination Byproduct Identify->Elimination Elimination Isomer Isomeric Impurity Identify->Isomer Isomer Action_SM Increase Reaction Time/ Ensure Sufficient Base Unreacted_SM->Action_SM Action_Elimination Lower Temperature/ Use Weaker Base Elimination->Action_Elimination Action_Isomer Modify Solvent/ Consider Phase-Transfer Catalyst Isomer->Action_Isomer

References

optimization of reaction conditions for preparing 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Williamson Ether Synthesis and the Mitsunobu Reaction. The Williamson ether synthesis is a robust and widely used method for forming ethers, though it may require protection of the carboxylic acid functionality. The Mitsunobu reaction offers a milder alternative that can sometimes be performed in a single step.

Q2: Why is it often necessary to protect the carboxylic acid group of 4-hydroxybenzoic acid during a Williamson ether synthesis?

A2: The Williamson ether synthesis is conducted under basic conditions. The acidic proton of the carboxylic acid group in 4-hydroxybenzoic acid would be deprotonated by the base, making the carboxylate a competing nucleophile. This can lead to side reactions and a lower yield of the desired ether. Therefore, it is common practice to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before proceeding with the etherification.

Q3: What are the common side reactions to be aware of during the Williamson ether synthesis for this compound?

A3: Common side reactions include:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, although O-alkylation is generally favored.

  • Elimination: If using a secondary or sterically hindered alkyl halide as the electrophile, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[1]

  • Dialkylation: In some instances, if there are other nucleophilic sites, multiple alkylations can occur.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Q5: What are the recommended purification methods for the final product?

A5: The final product, being a carboxylic acid, can often be purified by recrystallization. If the product is not sufficiently pure after recrystallization, column chromatography on silica gel is a common and effective purification technique.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield in Williamson ether synthesis 1. Incomplete deprotonation of the phenol. 2. The leaving group on the tetrahydropyran moiety is not reactive enough. 3. Reaction temperature is too low or reaction time is too short. 4. The base is not strong enough.1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., NaH, K₂CO₃). 2. Convert the hydroxyl group of tetrahydro-2H-pyran-4-ol to a better leaving group, such as a tosylate or mesylate, or use a 4-halotetrahydropyran. 3. Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. 4. Use a stronger base like sodium hydride (NaH) for complete deprotonation of the phenol.
Formation of significant byproducts 1. Competing C-alkylation. 2. Elimination reaction of the electrophile. 3. Hydrolysis of the ester protecting group during workup.1. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. 2. Use a primary halide or a leaving group on the tetrahydropyran that is less prone to elimination. 3. Maintain neutral or slightly basic conditions during the initial workup to prevent premature hydrolysis of the ester.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. The product is an oil and does not crystallize.1. Optimize the reaction conditions to drive the reaction to completion. Use column chromatography for purification. 2. Use a different solvent system for recrystallization or a more efficient eluent system for column chromatography. 3. If recrystallization fails, purify by column chromatography.
Low yield in the hydrolysis of the methyl ester 1. Incomplete hydrolysis. 2. Decomposition of the product under harsh acidic or basic conditions.1. Increase the reaction time or the concentration of the acid/base. 2. Use milder hydrolysis conditions, for example, lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.

Experimental Protocols

Method 1: Williamson Ether Synthesis (Three-Step Approach)

This method involves the esterification of 4-hydroxybenzoic acid, followed by Williamson ether synthesis and subsequent hydrolysis.

Step 1: Synthesis of Methyl 4-hydroxybenzoate

Parameter Value
Reactants 4-hydroxybenzoic acid (1.0 eq.), Methanol (excess, as solvent), Sulfuric acid (catalytic)
Reaction Time 4-6 hours
Temperature Reflux (approx. 65 °C)
Work-up Neutralization with saturated sodium bicarbonate solution, extraction with ethyl acetate.
Purification Recrystallization from a suitable solvent system (e.g., ethanol/water).
Typical Yield 85-95%

Protocol:

  • To a solution of 4-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate

Parameter Value
Reactants Methyl 4-hydroxybenzoate (1.0 eq.), 4-Bromotetrahydro-2H-pyran (1.2 eq.), Potassium carbonate (2.0 eq.)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile
Reaction Time 12-24 hours
Temperature 80-100 °C
Work-up Dilution with water, extraction with ethyl acetate.
Purification Column chromatography on silica gel.
Typical Yield 70-85%

Protocol:

  • To a solution of methyl 4-hydroxybenzoate in DMF, add potassium carbonate and 4-bromotetrahydro-2H-pyran.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture, add water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis of Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate

Parameter Value
Reactants Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate (1.0 eq.), Lithium hydroxide (2.0 eq.)
Solvent Tetrahydrofuran (THF) / Water (e.g., 3:1 v/v)
Reaction Time 2-4 hours
Temperature Room temperature
Work-up Acidification with 1M HCl, extraction with ethyl acetate.
Purification Recrystallization.
Typical Yield 90-98%

Protocol:

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization.

Method 2: Mitsunobu Reaction

This method provides a direct route to the target molecule, avoiding the need for protection and deprotection steps.

Parameter Value
Reactants 4-Hydroxybenzoic acid (1.0 eq.), Tetrahydro-2H-pyran-4-ol (1.2 eq.), Triphenylphosphine (PPh₃) (1.5 eq.), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
Solvent Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Reaction Time 4-12 hours
Temperature 0 °C to room temperature
Work-up Removal of solvent, purification by chromatography.
Purification Column chromatography on silica gel.
Typical Yield 60-80%

Protocol:

  • To a solution of 4-hydroxybenzoic acid, tetrahydro-2H-pyran-4-ol, and triphenylphosphine in anhydrous THF at 0 °C, add DIAD or DEAD dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[3]

Visualizations

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction start_williamson 4-Hydroxybenzoic Acid esterification Esterification (MeOH, H₂SO₄) start_williamson->esterification intermediate Methyl 4-Hydroxybenzoate esterification->intermediate etherification Williamson Ether Synthesis (4-Bromo-THP, K₂CO₃, DMF) intermediate->etherification protected_product Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate etherification->protected_product hydrolysis Hydrolysis (LiOH, THF/H₂O) protected_product->hydrolysis final_product_williamson This compound hydrolysis->final_product_williamson start_mitsunobu 4-Hydroxybenzoic Acid + Tetrahydro-2H-pyran-4-ol mitsunobu_reaction Mitsunobu Reaction (PPh₃, DIAD, THF) start_mitsunobu->mitsunobu_reaction final_product_mitsunobu This compound mitsunobu_reaction->final_product_mitsunobu

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base Is the base strong enough for complete deprotonation? start->check_base check_lg Is the leaving group on the tetrahydropyran reactive enough? check_base->check_lg Yes use_stronger_base Use a stronger base (e.g., NaH). check_base->use_stronger_base No check_conditions Are the reaction time and temperature sufficient? check_lg->check_conditions Yes improve_lg Convert alcohol to a better leaving group (e.g., tosylate) or use a halo-THP. check_lg->improve_lg No optimize_conditions Increase reaction time and/or temperature. Monitor by TLC. check_conditions->optimize_conditions No investigate_side_reactions Investigate potential side reactions (e.g., C-alkylation, elimination). check_conditions->investigate_side_reactions Yes

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

References

Technical Support Center: Purification of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. Our aim is to address common issues encountered during the purification of this compound, ensuring you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?

A low and broad melting point is a primary indicator of impurities. Based on the common synthetic route (Williamson ether synthesis followed by hydrolysis), the most probable impurities are:

  • Unreacted Starting Materials:

    • Methyl 4-hydroxybenzoate

    • 4-Hydroxytetrahydro-2H-pyran (if formed from the halo-THP derivative)

  • Byproducts of the Ether Synthesis:

    • Tetrahydro-2H-pyran-3-ene (from elimination of the 4-halo-THP)

  • Intermediates:

    • Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate (if hydrolysis is incomplete)

Q2: I see an unexpected peak in my 1H NMR spectrum. How can I identify the impurity?

Consult the following table for characteristic 1H NMR signals of potential impurities.

CompoundKey 1H NMR Signals (indicative, may vary with solvent)
Methyl 4-hydroxybenzoateSinglet around 3.8 ppm (-OCH3), distinct aromatic protons, broad singlet for the phenolic -OH.
4-Hydroxytetrahydro-2H-pyranMultiplets in the 1.5-4.0 ppm range, with a characteristic signal for the CH-OH proton.
Tetrahydro-2H-pyran-3-eneSignals in the olefinic region (around 5.5-6.0 ppm).
Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoateSinglet around 3.8 ppm for the methyl ester, in addition to the signals for the desired product's core structure.

Q3: My recrystallization is not working well; either the product doesn't crystallize, or the yield is very low. What should I do?

Recrystallization success is highly dependent on the solvent system.

  • For low yield: You may be using too much solvent. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

  • If crystallization does not occur: The solution may not be supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure product. If the product oils out, you may need to switch to a different solvent system. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can be effective.

Q4: After column chromatography, I still have impurities in my product. How can I improve the separation?

  • Optimize the Mobile Phase: The polarity of the eluent is critical. For normal-phase silica gel chromatography, a gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can improve separation.

  • Sample Loading: Ensure the crude sample is dissolved in a minimal amount of the initial mobile phase before loading it onto the column. A concentrated band at the start of the chromatography leads to better separation.

  • Column Packing: A well-packed column is essential to avoid channeling. Ensure the silica gel is uniformly packed without any air bubbles.

Experimental Protocols

A common and effective method for the synthesis and purification of this compound involves a two-step process: Williamson ether synthesis to form the methyl ester intermediate, followed by hydrolysis to the final carboxylic acid.

Step 1: Williamson Ether Synthesis of Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K2CO3, 1.5 eq) to the solution.

  • Addition of Alkylating Agent: Add 4-chlorotetrahydro-2H-pyran (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl ester can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate
  • Reaction Setup: Dissolve the purified methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an excess of a base such as sodium hydroxide (NaOH, 3.0 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Final Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethanol/water mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Data Presentation

The following table summarizes the expected outcomes and key parameters for the synthesis and purification process.

ParameterStep 1: Ether Synthesis (Intermediate)Step 2: Hydrolysis (Crude Product)Step 3: Recrystallization (Final Product)
Expected Yield 70-85%85-95%>90% recovery
Expected Purity (by HPLC) >95%>90%>99%
Physical Appearance Off-white solidWhite to off-white solidWhite crystalline solid
Melting Point Not applicableVariable, depressedSharp, consistent with literature value

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification start_materials Methyl 4-hydroxybenzoate + 4-chloro-THP reaction1 Reaction in DMF with K2CO3 at 80-90°C start_materials->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 chromatography1 Column Chromatography workup1->chromatography1 intermediate Methyl 4-((THP-4-yl)oxy)benzoate chromatography1->intermediate reaction2 Reaction in MeOH/H2O with NaOH (reflux) intermediate->reaction2 workup2 Acidification & Filtration reaction2->workup2 crude_product Crude Product workup2->crude_product recrystallization Recrystallization (e.g., EtOH/H2O) crude_product->recrystallization final_product Pure 4-((THP-4-yl)oxy)benzoic acid recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurity Removal

troubleshooting_impurities start Crude Product Analysis (e.g., TLC, NMR, MP) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Materials Present? impurity_detected->unreacted_sm Yes no_impurity Proceed to Final Characterization impurity_detected->no_impurity No incomplete_hydrolysis Incomplete Hydrolysis (Ester Intermediate)? unreacted_sm->incomplete_hydrolysis No action_wash Action: Acid/Base Wash unreacted_sm->action_wash Yes other_byproducts Other Byproducts (e.g., Elimination)? incomplete_hydrolysis->other_byproducts No action_rehydrolyze Action: Repeat Hydrolysis (longer time/more base) incomplete_hydrolysis->action_rehydrolyze Yes action_chromatography Action: Column Chromatography other_byproducts->action_chromatography Yes action_recrystallize Action: Recrystallization (optimize solvent) action_wash->action_recrystallize action_rehydrolyze->action_recrystallize action_chromatography->action_recrystallize pure_product Pure Product action_recrystallize->pure_product

troubleshooting guide for the synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. The typical synthetic route involves a Williamson ether synthesis, which, while robust, can present challenges such as competing side reactions and purification difficulties.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: I am getting a very low yield or no product at all. What are the common causes?

Answer: A low or non-existent yield in this synthesis typically points to one of three areas: inadequate nucleophile formation, a poor leaving group on the electrophile, or unfavorable reaction conditions promoting side reactions.

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid (or its ester) must be deprotonated to form a potent nucleophile. Alcohols are generally weak nucleophiles, while their conjugate bases (alkoxides/phenoxides) are strong nucleophiles required for the S_N2 reaction.[1] Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and strictly anhydrous (water-free) conditions, as water will quench the base and the formed phenoxide.

  • Poor Leaving Group: The Williamson ether synthesis requires a good leaving group on the alkylating agent.[1] Tetrahydro-2H-pyran-4-ol itself will not react. Its hydroxyl group must first be converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (e.g., -Br, -I).

  • Reaction Temperature: While higher temperatures can increase reaction rates, they may also favor side reactions, particularly the E2 elimination pathway.[2] It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.

Question 2: My reaction mixture is turning dark, and the final product is impure. What side reactions could be occurring?

Answer: The primary competing reaction in this synthesis is elimination. Additionally, C-alkylation can sometimes occur, and starting materials may degrade under harsh conditions.

  • Elimination vs. Substitution: The electrophile, a 4-substituted tetrahydropyran, is a secondary substrate. Secondary alkyl halides are prone to undergoing elimination reactions (E2), especially in the presence of a strong, sterically hindered base, to form an alkene (3,6-dihydro-2H-pyran).[3] To favor substitution (S_N2), use a less sterically hindered base, maintain a moderate temperature, and use a polar aprotic solvent like DMF or DMSO.[2][4]

  • C-alkylation: While O-alkylation of phenoxides is generally favored, some C-alkylation (alkylation on the aromatic ring) can occur, leading to isomeric impurities.[4] The choice of solvent can influence the O/C alkylation ratio.

  • Degradation: If the reaction is run for too long or at an excessively high temperature, decomposition of reactants or the product can lead to the formation of tar-like substances.[5] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Question 3: How can I effectively purify the final product, this compound?

Answer: Purification typically involves a combination of an aqueous workup to remove ionic species and unreacted acidic starting material, followed by recrystallization or column chromatography to remove organic impurities.

  • Aqueous Workup: After the reaction, a standard workup procedure is to quench the reaction mixture and perform a liquid-liquid extraction. Washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will extract any unreacted 4-hydroxybenzoic acid into the aqueous phase.

  • Recrystallization: If the crude product is a solid, recrystallization is an effective method for purification.[6] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) must be determined experimentally to achieve good recovery of the pure compound.

  • Silica Gel Chromatography: For removing side products with similar polarity to the desired product (like the elimination or C-alkylation byproducts), silica gel column chromatography is the most effective method.[7] A gradient of ethyl acetate in hexanes is a common starting point for the mobile phase.

Experimental Protocols

A common strategy for this synthesis involves protecting the carboxylic acid of 4-hydroxybenzoic acid as an ester (e.g., methyl ester) before performing the Williamson ether synthesis, followed by hydrolysis of the ester to yield the final product.

Step 1: Esterification of 4-Hydroxybenzoic Acid (Example: Methyl Ester)

  • Suspend 4-hydroxybenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture, neutralize the acid, and remove the methanol under reduced pressure.

  • Extract the methyl 4-hydroxybenzoate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester, which can be purified by recrystallization.

Step 2: Williamson Ether Synthesis

  • Dissolve methyl 4-hydroxybenzoate and a suitable electrophile (e.g., tetrahydro-2H-pyran-4-yl tosylate) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude ether-ester.

Step 3: Hydrolysis of the Ester

  • Dissolve the crude product from Step 2 in a mixture of THF and water.

  • Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution carefully with a strong acid (e.g., 1M HCl) until the product precipitates.[6]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. Further purification can be done by recrystallization.

Quantitative Data Summary

The optimal conditions for Williamson ether synthesis can vary. The table below summarizes representative conditions based on the general principles of the reaction.

ParameterConditionRationale & Reference
Starting Phenol Methyl 4-hydroxybenzoateProtects the acidic carboxylic acid from interfering with the base.
Electrophile Tetrahydro-2H-pyran-4-yl tosylateThe tosylate is an excellent leaving group, promoting the S_N2 reaction.[1]
Base K₂CO₃, NaHK₂CO₃ is a milder base that can reduce elimination. NaH is stronger and ensures complete deprotonation.[1][8]
Solvent DMF, AcetonitrilePolar aprotic solvents are ideal for S_N2 reactions as they solvate the cation but not the nucleophile.[2]
Temperature 60 - 100 °CBalances reaction rate against the risk of elimination and degradation side reactions.[2][9]
Reaction Time 8 - 24 hoursReaction progress should be monitored by TLC to avoid prolonged heating.
Expected Yield 60 - 85%Yields are highly dependent on the purity of reagents and precise reaction conditions.

Visualized Workflows

G Diagram 1: Synthetic Workflow A 4-Hydroxybenzoic Acid + Methanol B Step 1: Esterification (H₂SO₄ cat., Reflux) A->B C Methyl 4-Hydroxybenzoate B->C D Step 2: Williamson Ether Synthesis (THP-OTs, K₂CO₃, DMF) C->D E Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate D->E F Step 3: Hydrolysis (NaOH, H₂O/THF) E->F G Step 4: Acidification & Purification F->G H Final Product: This compound G->H

Caption: A flowchart illustrating the key stages in a typical synthesis of this compound.

G Diagram 2: Troubleshooting Logic for Low Yield start Problem: Low or No Yield q1 Is the phenoxide forming correctly? start->q1 q2 Is the electrophile suitable? start->q2 q3 Are side reactions dominating? start->q3 a1_yes Check Base: Use strong base (NaH). Ensure anhydrous conditions. q1->a1_yes No a1_no Check Reagents: Verify purity of 4-hydroxybenzoate ester. q1->a1_no Yes a2_yes Check Leaving Group: Use a good one (e.g., -OTs, -I). Avoid using the alcohol directly. q2->a2_yes No a2_no Check Electrophile Purity: Verify structure and purity (NMR, GC-MS). q2->a2_no Yes a3_yes Modify Conditions: Lower temperature. Use less hindered base (K₂CO₃). q3->a3_yes Yes a3_no Analyze Byproducts: Identify elimination/other products (NMR of crude mixture). q3->a3_no No

Caption: A decision tree to diagnose and resolve common causes of low product yield during the synthesis.

References

stability issues of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability characteristics of this compound?

A1: The stability of this compound is primarily influenced by the pH of the solution. The tetrahydropyranyl (THP) ether linkage is known to be stable under neutral and basic conditions.[1][2][3] However, this linkage is susceptible to cleavage under acidic conditions.[1][4][5] The benzoic acid moiety itself is generally stable, though it can undergo decarboxylation at very high temperatures.[6][7]

Q2: What is the primary degradation pathway for this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the THP ether bond. This reaction is acid-catalyzed and results in the cleavage of the ether linkage to yield 4-hydroxybenzoic acid and 5-hydroxypentanal. The latter can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[8]

Q3: What are the likely degradation products I should monitor for during my experiments?

A3: The primary degradation products to monitor are:

  • 4-hydroxybenzoic acid

  • 5-hydroxypentanal (or its cyclic form, 2-hydroxytetrahydropyran)

It is crucial to have analytical standards for these compounds to confirm their identity and quantify their formation.

Q4: Is the compound expected to be stable under basic conditions?

A4: Yes, THP ethers are generally stable under basic conditions.[1][2][3] Therefore, significant degradation of the ether linkage is not expected in basic media. However, the carboxylic acid group will be deprotonated to form the corresponding carboxylate salt.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of starting material in acidic solution (e.g., pH < 5). Acid-catalyzed hydrolysis of the THP ether.- Increase the pH of the solution to neutral or basic conditions if the experimental protocol allows. - Reduce the reaction temperature to slow down the rate of hydrolysis. - If acidic conditions are necessary, consider using a milder acid or a buffered system.[4] - Minimize the exposure time to acidic conditions.
Appearance of new peaks in HPLC analysis of an acidic sample. Formation of degradation products (4-hydroxybenzoic acid and 5-hydroxypentanal).- Co-inject with authentic standards of the suspected degradation products to confirm their identity. - Use a mass spectrometer (LC-MS) to identify the molecular weights of the new peaks.
Inconsistent results or poor reproducibility in stability studies. - Fluctuations in pH. - Temperature variations. - Presence of catalytic impurities.- Ensure accurate and consistent pH measurement and control using calibrated equipment. - Maintain strict temperature control throughout the experiment. - Use high-purity solvents and reagents to avoid introducing acidic or basic impurities.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[9] Below is a general protocol for assessing the stability of this compound.

Objective: To evaluate the stability of the compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[9]

  • Stress Conditions:

    • Acid Hydrolysis:

      • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

      • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis:

      • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

      • Incubate the solutions under the same temperature and time conditions as the acid hydrolysis.

    • Neutral Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of high-purity water.

      • Incubate under the same temperature and time conditions.

  • Sample Analysis:

    • At each time point, withdraw a sample from each condition.

    • Neutralize the acidic and basic samples before analysis (e.g., with an equimolar amount of base or acid, respectively).

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

    • Identify and quantify any degradation products formed.

Summary of Forced Degradation Conditions
Condition Reagent Concentration Temperature Duration
Acid HydrolysisHCl0.1 M, 1 M40°C, 60°CUp to 24 hours
Base HydrolysisNaOH0.1 M, 1 M40°C, 60°CUp to 24 hours
Neutral HydrolysisWaterN/A40°C, 60°CUp to 24 hours

Visualizations

G cluster_acid Acidic Conditions (pH < 5) cluster_neutral_basic Neutral/Basic Conditions (pH ≥ 7) Compound This compound Degradation Acid-Catalyzed Hydrolysis Compound->Degradation Products 4-Hydroxybenzoic Acid + 5-Hydroxypentanal Degradation->Products StableCompound This compound (or its carboxylate salt) NoReaction Stable StableCompound->NoReaction

Caption: Stability of the compound under different pH conditions.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Neutral) A->B C Sample at Time Points B->C D Neutralize & Dilute C->D E Analyze by HPLC D->E F Quantify Degradation E->F

Caption: Workflow for a forced degradation study.

References

challenges in the scale-up synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.

Troubleshooting Guide

Issue 1: Low Yield in Williamson Ether Synthesis Step

Question: We are experiencing low yields during the Williamson ether synthesis of methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate. What are the potential causes and solutions?

Answer: Low yields in this step are common during scale-up. Here are the primary factors to investigate:

  • Inefficient Deprotonation of Methyl 4-Hydroxybenzoate:

    • Cause: Incomplete reaction with the base (e.g., sodium hydride) due to moisture or improper handling. Sodium hydride is highly reactive with atmospheric moisture.[1]

    • Solution: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-quality grade of sodium hydride. For safer handling on a larger scale, consider using pre-measured dissolvable bags of NaH.[1][2]

  • Side Reactions:

    • Cause: The Williamson ether synthesis can compete with elimination reactions, especially at higher temperatures.[3]

    • Solution: Maintain strict temperature control. It may be beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Poor Solubility of Reactants:

    • Cause: The sodium salt of methyl 4-hydroxybenzoate may have limited solubility in the reaction solvent.

    • Solution: Consider using a phase-transfer catalyst to improve the solubility and reactivity of the nucleophile. Surfactants have also been used to facilitate Williamson ether synthesis in aqueous media, which could be a greener alternative for scale-up.[4]

  • Long Reaction Times:

    • Cause: Traditional Williamson ether synthesis can require long reflux times to proceed to completion, which can be inefficient for large-scale production.[3]

    • Solution: While microwave-enhanced technology can speed up reaction times on a lab scale, for industrial scale-up, optimizing temperature and catalyst loading is more feasible.[3]

Issue 2: Impurity Formation During Synthesis

Question: We are observing significant impurities in our final product. What are the likely side products and how can we minimize them?

Answer: Impurity formation is a critical challenge in multi-step syntheses. Here are some common impurities and mitigation strategies:

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction in either the ether synthesis or hydrolysis step.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC. Ensure sufficient reaction time and appropriate stoichiometry of reagents.

  • Byproducts from Side Reactions:

    • Cause: During the final hydrolysis step under strongly basic conditions, a Cannizzaro reaction can occur if there are any residual aldehyde functionalities, leading to the formation of 4-(hydroxymethyl)benzoic acid.[5]

    • Solution: Use milder hydrolysis conditions if possible. Carefully control the amount of base and the reaction temperature.

  • Ring-Opened Byproducts:

    • Cause: The tetrahydropyran ring can be susceptible to opening under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain moderate pH and temperature during hydrolysis and workup.

Issue 3: Difficulties in Product Purification

Question: We are facing challenges in purifying the final product, this compound, at a large scale. What are the recommended purification methods?

Answer: Purification is often a bottleneck in scaling up a synthesis. Here are some approaches:

  • Crystallization:

    • Procedure: This is often the most effective method for large-scale purification. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form crystals.

    • Solvent Selection: A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like water or hexane) can be effective for recrystallization.[6]

  • Extraction:

    • Procedure: Acid-base extraction is useful for separating the carboxylic acid product from neutral or basic impurities. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove impurities, and then re-precipitated by adding acid.

    • Challenge: On a large scale, liquid-liquid separation can be difficult, especially if emulsions form.[7] Adding an acid aqueous solution to the crude composition can improve the separation of organic and aqueous phases.[7]

  • Chromatography:

    • Applicability: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It may be used for very high-purity requirements or for removing closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when using sodium hydride for the Williamson ether synthesis step at scale? A1: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable.[8] Key safety precautions for scale-up include:

  • Using dedicated equipment and ensuring rigorous moisture removal.[2]

  • Handling NaH in an inert atmosphere (glove box or under nitrogen/argon).

  • Controlling the rate of addition of reactants to manage hydrogen gas evolution.[2]

  • Having a proper quenching procedure in place for any excess NaH using a less reactive alcohol like isopropanol before the addition of water.

Q2: What are some alternative bases to sodium hydride for the ether synthesis step? A2: While sodium hydride is effective, other bases can be used, although they may result in lower yields. These include potassium carbonate, sodium hydroxide, and potassium tert-butoxide. The choice of base will depend on the specific reaction conditions and the reactivity of the electrophile.

Q3: Can the order of the synthesis be reversed, i.e., Williamson ether synthesis on 4-hydroxybenzoic acid followed by esterification? A3: While possible, it is generally more advantageous to protect the carboxylic acid as an ester first. The free carboxylic acid can interfere with the basic conditions of the Williamson ether synthesis by being deprotonated, which can affect the solubility and reactivity of the starting material.

Q4: What are the critical process parameters to monitor during the hydrolysis of the methyl ester? A4: The key parameters for the hydrolysis step are:

  • Temperature: To avoid potential side reactions and degradation of the product.

  • pH: To ensure complete saponification and then complete protonation during the acidic workup to precipitate the carboxylic acid.

  • Reaction Time: To ensure the reaction goes to completion. Monitoring by TLC or HPLC is recommended.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate (Williamson Ether Synthesis)

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet is charged with sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Anhydrous N,N-dimethylformamide (DMF) is added.

  • Addition of Phenol: A solution of methyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension at 0-5 °C. The mixture is stirred at this temperature for 1 hour.

  • Addition of Electrophile: A solution of 4-bromotetrahydro-2H-pyran (1.1 equivalents) in anhydrous DMF is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature and carefully quenched by the slow addition of isopropanol, followed by water. The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or crystallization.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate (1.0 equivalent) and a mixture of methanol and water.

  • Addition of Base: An aqueous solution of sodium hydroxide (2.0-3.0 equivalents) is added.

  • Reaction: The mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Workup: The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with concentrated hydrochloric acid.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of Benzoic Acid

CatalystReagent Ratio (Acid:Alcohol:Catalyst)Temperature (°C)Time (h)Yield (%)Reference
Concentrated H₂SO₄1:10:0.1704-[8]
p-Toluenesulfonic acid1:10:0.0570478[1]
Dichlorohydantoin1:10:0.1560798[1]
Ion Exchange Resin1:10: (0.5g)70474[1]

Table 2: Scale-Up Data for Synthesis of Tetrahydro-4H-pyran-4-one Intermediate

ReactantsScaleOverall Yield (%)Key Process FeatureReference
3-Chloropropionyl chloride, Ethylene>20 kg-Multi-step process involving a Prins reaction[3]
Dimethyl 3,3'-thiobispropanoate200 g>75In-situ generation of NaOMe[8]

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start Methyl 4-hydroxybenzoate + 4-Bromotetrahydro-2H-pyran base Base (e.g., NaH) in DMF start->base reaction1 Formation of Methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate start->reaction1 base->reaction1 workup1 Quenching & Extraction reaction1->workup1 purification1 Purification (Crystallization/Chromatography) workup1->purification1 intermediate Isolated Intermediate purification1->intermediate base2 Base (e.g., NaOH) in MeOH/H₂O intermediate->base2 reaction2 Saponification intermediate->reaction2 base2->reaction2 workup2 Acidification & Precipitation reaction2->workup2 purification2 Filtration & Drying workup2->purification2 product Final Product: this compound purification2->product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_guide start Low Yield in Williamson Ether Synthesis? q1 Is the reaction anhydrous? start->q1 a1_yes Check for side reactions (elimination). q1->a1_yes Yes a1_no Rigorously dry glassware and reagents. Use inert atmosphere. q1->a1_no No q2 Is the temperature optimized? a1_yes->q2 a2_yes Consider reactant solubility issues. q2->a2_yes Yes a2_no Lower temperature to minimize elimination. q2->a2_no No q3 Are reactants fully dissolved? a2_yes->q3 a3_yes Check stoichiometry and reaction time. q3->a3_yes Yes a3_no Use a phase-transfer catalyst or alternative solvent. q3->a3_no No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Mitsunobu Reaction

Q1: What are the key advantages and disadvantages of using the Mitsunobu reaction for this synthesis?

A1:

  • Advantages: The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral tetrahydro-2H-pyran-4-ol.[1][2] It generally proceeds under mild, neutral conditions and can be effective for a wide range of alcohols and acidic nucleophiles.[1]

  • Disadvantages: A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative as byproducts, which can complicate purification.[3] The reagents, particularly the azodicarboxylate (e.g., DEAD or DIAD), are hazardous and require careful handling.[4] For sterically hindered alcohols, the reaction can be sluggish or fail.[2][4]

Q2: I am having trouble removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts from my reaction mixture. What can I do?

A2: Purification is a common challenge with the Mitsunobu reaction. Here are several strategies:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for removing byproducts.

  • Chromatography: Flash column chromatography is a standard method for separating the desired product from the byproducts.

  • Alternative Reagents: Consider using polymer-bound triphenylphosphine or a modified phosphine with basic or acidic handles to facilitate removal of the phosphine oxide byproduct by filtration or acid-base extraction.[3]

  • Modified Work-up: Some protocols suggest specific work-up procedures to aid in the removal of byproducts, such as precipitation of the hydrazine byproduct from a nonpolar solvent.

Q3: My reaction is not going to completion, and I am recovering unreacted starting materials. What could be the issue?

A3: Several factors could lead to an incomplete reaction:

  • Reagent Quality: Ensure that the azodicarboxylate (DEAD or DIAD) is fresh, as it can decompose upon storage.[4] Similarly, triphenylphosphine should be of high purity.

  • Solvent: The choice of solvent can be critical. Tetrahydrofuran (THF) is a common choice.[4][5] Ensure it is anhydrous.

  • Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[4] For less reactive substrates, gentle heating may be required, but this can also lead to side reactions.

  • Steric Hindrance: While tetrahydro-2H-pyran-4-ol is not exceptionally hindered, significant steric bulk on either coupling partner can slow down the reaction.[2][4]

Route 2: Williamson Ether Synthesis

Q1: What are the primary considerations when choosing the Williamson ether synthesis for this target molecule?

A1:

  • Advantages: The Williamson ether synthesis is a classic and versatile method for preparing ethers.[5] It is often straightforward to perform and can be cost-effective.

  • Disadvantages: This reaction requires a strong base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, which can be sensitive to reaction conditions. The alkyl halide or sulfonate of tetrahydro-2H-pyran can be prone to elimination side reactions, especially with secondary halides.[5]

Q2: I am observing low yields due to competing elimination reactions. How can I minimize this?

A2: Elimination is a common side reaction in Williamson ether synthesis, particularly with secondary alkyl halides.[5] To favor substitution (SN2) over elimination (E2):

  • Choice of Leaving Group: Use a good leaving group on the tetrahydro-2H-pyran ring, such as a tosylate or mesylate, instead of a halide. These are better leaving groups and can sometimes favor substitution.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Lower temperatures generally favor substitution over elimination.

  • Base Selection: Use a non-hindered, strong base. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a common choice.[5]

Q3: The carboxylate group of 4-hydroxybenzoic acid is also nucleophilic. Could this interfere with the reaction?

A3: Yes, the carboxylate formed after deprotonation of the carboxylic acid is also a potential nucleophile. However, the phenoxide is generally a better nucleophile for this type of reaction. To minimize potential side reactions at the carboxylate, it is common to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Williamson ether synthesis. The ester can then be hydrolyzed in a subsequent step to yield the desired product.

Data Presentation

ParameterMitsunobu ReactionWilliamson Ether Synthesis
Starting Materials 4-Hydroxybenzoic acid, Tetrahydro-2H-pyran-4-olMethyl 4-hydroxybenzoate, 4-Bromotetrahydro-2H-pyran (or corresponding tosylate)
Key Reagents Triphenylphosphine, Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Sodium hydride (NaH) or other strong base
Typical Solvents Tetrahydrofuran (THF), Dichloromethane (DCM)Tetrahydrofuran (THF), Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperatureRoom temperature to gentle heating
Reported Yields Generally good to excellent (can be >80%)Moderate to good (can be variable depending on substrate and conditions)
Key Byproducts Triphenylphosphine oxide, Hydrazine dicarboxylate derivativeElimination products, salts
Purification Often requires column chromatographyMay require column chromatography, crystallization

Experimental Protocols

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1.0 eq), tetrahydro-2H-pyran-4-ol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. A color change to yellow-orange is typically observed.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified directly by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, to aid in the removal of byproducts, the crude residue can be triturated with a solvent like diethyl ether to precipitate some of the triphenylphosphine oxide and hydrazine byproducts, which can then be removed by filtration.

  • Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis (Two-Step)

Step 1: Synthesis of Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate

  • Reaction Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) in a flame-dried round-bottom flask under an inert atmosphere, add a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Alkylation: After the addition is complete and hydrogen evolution has ceased, add a solution of 4-bromotetrahydro-2H-pyran or tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.1 eq) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if it is proceeding slowly. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate from the previous step in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 3-5 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to a pH of ~2-3 with cold 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Mitsunobu_Reaction_Workflow Start Starting Materials: 4-Hydroxybenzoic Acid Tetrahydro-2H-pyran-4-ol Mixing Dissolve in Anhydrous THF Start->Mixing Reagents Reagents: Triphenylphosphine (PPh3) DEAD or DIAD Reagents->Mixing Reaction Mitsunobu Reaction (0°C to RT) Mixing->Reaction Workup Work-up: Concentration Reaction->Workup Byproducts Byproducts: Triphenylphosphine Oxide Hydrazine Derivative Reaction->Byproducts Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product Purification->Byproducts Removal

Caption: Workflow for the Mitsunobu reaction synthesis.

Williamson_Ether_Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis Start1 Starting Materials: Methyl 4-hydroxybenzoate 4-Bromotetrahydro-2H-pyran Deprotonation Deprotonation in Anhydrous DMF Start1->Deprotonation Base Base: Sodium Hydride (NaH) Base->Deprotonation Alkylation Williamson Ether Synthesis (Alkylation) Deprotonation->Alkylation Workup1 Work-up & Purification Alkylation->Workup1 Intermediate Intermediate: Methyl 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoate Workup1->Intermediate Start2 Intermediate Ester Intermediate->Start2 Hydrolysis Ester Hydrolysis Start2->Hydrolysis Hydrolysis_Reagents Reagents: NaOH or LiOH Methanol/Water Hydrolysis_Reagents->Hydrolysis Workup2 Work-up: Acidification & Filtration Hydrolysis->Workup2 Product Final Product: This compound Workup2->Product

Caption: Workflow for the Williamson ether synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methodologies for determining the purity of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical ingredients. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented is based on established experimental protocols and performance data for analogous compounds, offering a robust framework for method development and validation.

Comparison of Analytical Techniques

The purity assessment of this compound can be effectively achieved using several analytical techniques. The choice of method depends on factors such as the nature of the impurities, required sensitivity, and the availability of reference standards.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Quantification based on the direct proportionality of the NMR signal intensity to the number of atomic nuclei.
Typical Stationary Phase C18, Phenyl-Hexyl, or other reversed-phase columns.[1][2]Polysiloxane-based capillary columns (e.g., DB-5ms, HP-5ms).[3]Not applicable.
Sample Derivatization Generally not required.May be required to increase volatility and thermal stability of the acidic analyte (e.g., silylation).[4][5]Not required.
Detection UV-Vis (typically 230-254 nm), Mass Spectrometry (MS).[1][2]Mass Spectrometry (MS), Flame Ionization Detector (FID).[3]¹H NMR signal intensity compared to a certified internal standard.[6]
Reference Standard Requires a certified reference standard of the analyte for accurate quantification.Requires a reference standard for retention time confirmation and quantification.Does not require a chemically identical reference standard; uses a certified internal standard of a different compound.[7]
Key Advantages High resolution, sensitivity, and versatility for a wide range of compounds.[8][9]High separation efficiency for volatile and semi-volatile impurities.[3]Primary method providing high accuracy and precision without the need for an analyte-specific standard; also provides structural information.[6][7]
Potential Challenges Co-elution of impurities with similar polarity.Thermal degradation of the analyte; necessity for derivatization.Lower sensitivity compared to chromatographic methods; potential for signal overlap.
Quantitative Data Summary

The following tables summarize typical performance data for the analysis of benzoic acid derivatives and related compounds using HPLC, GC-MS, and qNMR. This data serves as a benchmark for what can be expected during the validation of a method for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data for Benzoic Acid Derivatives

Parameter Value Reference
Linearity Range 5 - 200 µg/mL[9][10]
Correlation Coefficient (r²) > 0.999[9][10]
Limit of Detection (LOD) 0.3 - 1 µg/mL[8][9][10][11]
Limit of Quantification (LOQ) 1 - 4 µg/mL[8][9][10][11]
Accuracy (% Recovery) 85 - 102%[9][10]
Precision (%RSD) < 2%[12]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Related Compounds

Parameter Value Reference
Linearity Range 0.0001 - 0.1250% (v/v)[13]
Correlation Coefficient (r²) > 0.999[13]
Limit of Detection (LOD) Dependent on analyte and matrix
Limit of Quantification (LOQ) Dependent on analyte and matrix
Accuracy (% Recovery) Typically 80 - 120%
Precision (%RSD) < 15%

Table 3: Quantitative NMR (qNMR) Performance Data for Pharmaceutical Analysis

Parameter Value Reference
Linearity Range 0.8 - 1.2 mg/mL[12]
Correlation Coefficient (r²) > 0.995[12]
Accuracy (% Recovery) 98.8 - 99.9%[12]
Precision (%RSD) < 1%[6][12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][14]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Standard Solution: Prepare a stock solution of the reference standard at approximately 1 mg/mL in the diluent. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2][9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 230 nm or 254 nm.[1][2]

  • Gradient Elution: A typical gradient would be to start with a lower percentage of Mobile Phase B, hold for a few minutes, then ramp up to a higher percentage to elute any less polar impurities, followed by a re-equilibration step.

4. Data Analysis:

  • Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard of the impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general GC-MS method for the analysis of potential volatile and semi-volatile impurities. The main compound may require derivatization.

1. Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler for liquid injection.

2. Reagents and Solutions:

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Solvent: Dichloromethane or other suitable volatile organic solvent.[15]

  • Derivatizing Agent (if necessary): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for derivatizing carboxylic acids.[5]

  • Sample Preparation:

    • Accurately weigh about 1-5 mg of the sample into a vial.

    • Dissolve in a suitable solvent.

    • If derivatization is needed, add the derivatizing agent and heat the mixture (e.g., 70°C for 30 minutes).[5]

    • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for several minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

4. Data Analysis:

  • Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal or external standard method.

Quantitative NMR (qNMR) Method

This protocol describes the use of ¹H qNMR with an internal standard for the accurate purity determination of this compound.

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

2. Reagents and Solutions:

  • Deuterated Solvent: DMSO-d₆ or CDCl₃.

  • Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-bis(trimethylsilyl)benzene.[7][16] The internal standard should have signals that do not overlap with the analyte signals.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

  • Accurately weigh a suitable amount of the internal standard (to give a similar signal intensity to the analyte) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Parameters:

  • Pulse Program: A standard 90° or 30° pulse sequence.[7]

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for small molecules to ensure full relaxation).[7]

  • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.[7]

5. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS * 100 Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject Inject Sample/Standard filter_sample->inject weigh_std Weigh Reference Std dissolve_std Dissolve in Diluent weigh_std->dissolve_std dissolve_std->inject hplc_system HPLC System (C18 Column, UV/DAD) hplc_system->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % or vs. Std) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Solvent weigh_sample->dissolve derivatize Derivatize (if needed) dissolve->derivatize inject Inject Sample derivatize->inject gcms_system GC-MS System gcms_system->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect_ms Mass Detection ionize->detect_ms identify Identify Impurities (Mass Spectra) detect_ms->identify quantify Quantify Impurities identify->quantify

Caption: Experimental workflow for GC-MS impurity analysis.

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

References

Comparative Guide to HPLC Analysis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of novel chemical entities is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid and its potential derivatives. Given the polar nature of the parent molecule, this guide will focus on the two most pertinent HPLC techniques: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Introduction to the Analyte

This compound is a benzoic acid derivative containing a bulky, polar tetrahydropyran group. This structure presents a unique challenge for chromatographic separation, as it possesses both hydrophobic (benzoic acid core) and hydrophilic (tetrahydropyran-oxy moiety) characteristics. The choice of HPLC method will largely depend on the specific analytical goals, such as quantification, impurity profiling, or separation of closely related derivatives.

Method Comparison: RP-HPLC vs. HILIC

The two primary modes of HPLC suitable for the analysis of polar compounds like this compound and its derivatives are Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography.

Reversed-Phase HPLC (RP-HPLC) is the most common HPLC technique, utilizing a non-polar stationary phase and a polar mobile phase.[1][2] For polar analytes, retention can sometimes be a challenge on traditional C18 columns, especially when using highly aqueous mobile phases.[3] However, specialized "aqueous" C18 columns or the use of ion-pairing reagents can enhance retention and improve separation.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is particularly well-suited for the separation of polar and hydrophilic compounds.[4][5] HILIC employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] This technique often provides a different selectivity compared to RP-HPLC and can be advantageous for compounds that are poorly retained in reversed-phase mode.[6][7]

The following tables summarize typical starting conditions and performance characteristics for both RP-HPLC and HILIC methods, based on the analysis of similar polar aromatic and benzoic acid derivatives.[8][9]

Data Presentation

Table 1: Comparison of Typical HPLC Method Parameters

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase C18, "Aqueous" C18, Phenyl-HexylBare Silica, Amide, Diol, Zwitterionic
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid, or an aqueous buffer (e.g., Ammonium Acetate)Water with buffer (e.g., 10-20 mM Ammonium Acetate/Formate, pH 3-6)
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Typical Gradient 10-90% B over 15-30 minutes95-70% B over 15-30 minutes
Flow Rate 0.8 - 1.5 mL/min0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C30 - 50 °C
Detection UV at 254 nm or Diode Array Detector (DAD)UV at 254 nm or Diode Array Detector (DAD), Mass Spectrometry (MS)

Table 2: Comparison of Expected Performance Characteristics

Performance MetricReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Retention of Polar Analytes Moderate, may require specialized columns or mobile phase additivesStrong
Selectivity for Polar Derivatives Good, especially for derivatives with varying hydrophobicityExcellent, particularly for isomers and derivatives with minor polarity changes
Matrix Effects in Complex Samples Can be significant, requiring extensive sample preparationOften reduced due to the high organic content of the mobile phase
Compatibility with Mass Spectrometry Good, but may require volatile mobile phase additivesExcellent, the high organic content of the mobile phase promotes efficient ionization
Method Robustness Generally high, with well-established protocolsCan be sensitive to water content in the mobile phase and sample matrix
Typical Run Time 15 - 45 minutes15 - 45 minutes

Experimental Protocols

Below are detailed, generalized experimental protocols for the analysis of this compound and its derivatives using both RP-HPLC and HILIC. These should be considered as starting points for method development and optimization.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

  • Chromatographic Conditions:

    • Column: "Aqueous" C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a mixture of water and acetonitrile (50:50, v/v) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

  • Chromatographic Conditions:

    • Column: Bare Silica, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 70% B over 20 minutes, hold at 70% B for 5 minutes, return to 95% B and equilibrate for 10 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the sample in a mixture of acetonitrile and water (90:10, v/v) to a final concentration of approximately 1 mg/mL.

    • Ensure the sample solvent is similar in composition to the initial mobile phase to avoid peak distortion.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using both RP-HPLC and HILIC.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis start Start dissolve Dissolve Sample (50:50 ACN:H2O) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Aqueous C18 Column inject->separate detect UV/DAD Detection (254 nm) separate->detect

Caption: Workflow for RP-HPLC Analysis.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC Analysis start Start dissolve Dissolve Sample (90:10 ACN:H2O) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Silica Column inject->separate detect UV/DAD Detection (254 nm) separate->detect

Caption: Workflow for HILIC Analysis.

Conclusion

The choice between RP-HPLC and HILIC for the analysis of this compound and its derivatives will depend on the specific analytical requirements. RP-HPLC on a modern, polar-compatible stationary phase offers a robust and familiar starting point. However, for challenging separations of polar derivatives or when enhanced sensitivity with mass spectrometry is required, HILIC presents a powerful alternative with complementary selectivity. It is recommended to screen both techniques during method development to determine the optimal approach for a given analytical challenge.

References

Comparative Guide to the Analysis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, supported by representative experimental data for similar compounds.

Comparison of Analytical Methodologies

The selection of an optimal analytical technique for this compound hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and throughput. While LC-MS is a powerful tool for this analysis, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable alternatives.

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Selectivity Very HighModerate to HighVery High
Sample Throughput HighModerateModerate
Matrix Effects Prone to ion suppression/enhancementLess susceptible than LC-MSCan be affected by non-volatile matrix components
Instrumentation Cost HighLow to ModerateHigh
Ease of Use Requires expert operationRelatively straightforwardRequires expertise, derivatization may be needed
Derivatization Generally not requiredNot requiredOften required for polar analytes

Table 1. Comparison of key performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of acidic small molecules.

LC-MS/MS: The Gold Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently the preferred method for the quantification of small molecules in complex biological matrices due to its superior sensitivity and selectivity.[1][2][3][4]

Typical LC-MS/MS Parameters for Benzoic Acid Analogs
ParameterCondition
LC Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
MS/MS Transition Precursor ion (M-H)⁻ → Product ion

Table 2. Representative LC-MS/MS conditions for the analysis of compounds structurally similar to this compound.

Alternative Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique that can be employed for the analysis of this compound, particularly at higher concentrations. The presence of the benzoic acid chromophore allows for UV detection.[1][5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and sensitivity. However, due to the low volatility and polar nature of carboxylic acids, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound before GC analysis.[8]

Experimental Protocols

LC-MS/MS Sample Preparation Protocol (for Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Column Reverse-Phase C18 Column Reconstitution->LC_Column Injection ESI Electrospray Ionization (ESI) LC_Column->ESI Elution Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad3 Quadrupole 3 (Product Ion Selection) CollisionCell->Quad3 Detector Detector Quad3->Detector Quantification Quantification Detector->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Method_Selection Start Start: Need to analyze This compound HighSensitivity High Sensitivity Required? (e.g., pg/mL) Start->HighSensitivity ComplexMatrix Complex Matrix? (e.g., Plasma, Tissue) HighSensitivity->ComplexMatrix Yes HPLCUV Use HPLC-UV HighSensitivity->HPLCUV No HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput Yes GCMS Consider GC-MS (with derivatization) ComplexMatrix->GCMS No LCMS Use LC-MS/MS HighThroughput->LCMS Yes HighThroughput->LCMS No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid and its analogs, focusing on their potential as therapeutic agents. The inclusion of a tetrahydropyran (THP) moiety is a recognized strategy in medicinal chemistry to enhance physicochemical properties and biological activity. This document summarizes the available quantitative data on the biological performance of these compounds, details relevant experimental protocols, and visualizes key signaling pathways to inform rational drug design.

Comparative Biological Activity of Benzoic Acid Analogs

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The introduction of a tetrahydropyran group, as seen in this compound, can modulate properties such as solubility, metabolic stability, and target binding.

Recent studies have highlighted the potential of benzoic acid derivatives bearing a tetrahydropyran substituent as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Dysregulation of CDK2 activity is implicated in the proliferation of various cancer cells, making it a prime target for anticancer therapies.[2][3][4]

The following tables provide a comparative overview of the inhibitory activities of various benzoic acid analogs against different biological targets.

Table 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibition by a Tetrahydropyran-Containing Benzoic Acid Analog

CompoundTargetIC50 (µM)Reference
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acidCDK21.2–3.8[1]

Table 2: Inhibitory Activity of Other Benzoic Acid Analogs Against Various Enzymes

Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference(s)
4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acidGlycerol-3-Phosphate Acyltransferase (GPAT)8.5[2]
2,3,4-trihydroxybenzoic acidα-Amylase17,300[5]
4-tert-butylbenzoic acidSirtuin 1 (SIRT1)Weak Inhibition[6]
Pyrrolo-isoxazole benzoic acid derivativesAcetylcholinesterase (AChE)0.0175 - 0.0191[7]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHistone Deacetylase (HDAC)17.84[8]

Table 3: Antimicrobial and Cytotoxic Activities of Substituted Benzoic Acids

Compound Class/DerivativeActivityTarget Organism/Cell LineMIC/IC50 (µM)Reference(s)
Schiff bases of p-amino benzoic acidAntibacterialS. aureus (MRSA)from 15.62[9]
Schiff bases of p-amino benzoic acidAntifungalVarious strainsfrom 7.81[9]
4-hydroxybenzoic acidAntibacterialGram-positive bacteria~690[10]
trans 4-hydroxycinnamic acidAntibacterialGram-positive bacteria~515[10]
4-(1H-1,2,4-triazol-1-yl) benzoic acid derivativesAnticancerMCF-715.6 - 18.7[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the biological activity of benzoic acid derivatives.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Materials:

  • Test compound

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a specific time at a controlled temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Measure the product formation or substrate depletion over time using a microplate reader at a specific wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Radioligand Receptor Binding Assay (General Protocol)

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Test compound

  • Radiolabeled ligand with known affinity for the target receptor

  • Cell membranes or whole cells expressing the target receptor

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound and Ligand Preparation: Prepare serial dilutions of the unlabeled test compound and a fixed concentration of the radiolabeled ligand in the assay buffer.

  • Incubation: In a multi-well plate, incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled known ligand).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for understanding the mechanism of action and the research methodology. The following diagrams were created using the DOT language.

CDK2 Signaling Pathway in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle, particularly at the G1/S transition.[3][11][12] Its activity is tightly controlled by cyclins E and A. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis, making it an attractive target for cancer therapy.[4][11]

CDK2_Pathway Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates G1_S_Transition G1/S Transition CDK2->G1_S_Transition S_Phase S Phase Progression CDK2->S_Phase CyclinA Cyclin A CyclinA->CDK2 activates p21_p27 p21/p27 p21_p27->CDK2 Inhibitor 4-((Tetrahydro-2H-pyran-4-yl)oxy) benzoic acid analog Inhibitor->CDK2 Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Start Compound Synthesis and Characterization Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with desired activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based Assays, Receptor Binding) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Lead_Optimization->In_Vivo_Studies

References

A Comparative Guide to the Biological Activities of 4-Hydroxybenzoic Acid and 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented biological activities of 4-hydroxybenzoic acid and an analysis of the potential activities of the structurally related 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. Due to a lack of available experimental data for the latter compound in the public domain, this comparison primarily details the established biological profile of 4-hydroxybenzoic acid.

Introduction

4-Hydroxybenzoic acid is a phenolic compound that occurs naturally in plants and is widely used as a preservative in the food, cosmetic, and pharmaceutical industries. It serves as a precursor for the synthesis of parabens. Its biological activities are diverse and have been the subject of numerous studies.

Comparative Analysis of Biological Activities

A summary of the known biological activities of 4-hydroxybenzoic acid is presented below. At present, no direct experimental data on the biological activity of this compound has been identified in publicly available literature.

Table 1: Summary of Biological Activities of 4-Hydroxybenzoic Acid
Biological ActivityExperimental Model/AssayKey Findings
Antimicrobial Agar well diffusion, Disc diffusionEffective against various Gram-positive and Gram-negative bacteria.
Antioxidant DPPH radical scavenging assayDemonstrates free radical scavenging capabilities.
Anti-inflammatory Carrageenan-induced paw edema in rats, Cotton pellet-induced granuloma in ratsReduces acute inflammation and granuloma formation.[1]
Antiviral In vitro assaysActivity reported against certain viruses.
Antimutagenic Ames testShows potential to counteract mutagenic effects.
Antiestrogenic In vitro and in vivo modelsExhibits weak estrogenic activity.
Hypoglycemic Animal modelsPotential to lower blood glucose levels.

Structure-Activity Relationship (SAR) Insights

The introduction of the tetrahydro-2H-pyran-4-yl)oxy group to the 4-hydroxybenzoic acid scaffold is expected to increase its lipophilicity. This change can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Generally, increased lipophilicity can enhance membrane permeability, potentially leading to increased intracellular concentrations and more potent activity. However, it can also lead to decreased aqueous solubility and increased metabolic clearance. Without experimental data, the net effect on the biological activity of this compound remains speculative.

Experimental Protocols

Detailed methodologies for key experiments cited for 4-hydroxybenzoic acid are provided below. These protocols can be adapted for the evaluation of this compound to generate comparative data.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

Objective: To determine the susceptibility of microorganisms to the test compounds.

Procedure:

  • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Spread the microbial inoculum uniformly over the surface of a sterile Mueller-Hinton agar plate.

  • Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Introduce a specific volume of the test compound solution (at various concentrations) into each well.

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of the test compounds.

Procedure:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH working solution to each well to initiate the reaction. Include a control containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100 where ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the control and ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the test compound.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)

Objective: To assess the in vivo acute anti-inflammatory activity of the test compounds.

Procedure:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound.

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[2][3][4]

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[2][3]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Anti-inflammatory Activity Assay (Cotton Pellet-Induced Granuloma in Rats)

Objective: To evaluate the in vivo chronic anti-inflammatory activity of the test compounds.

Procedure:

  • Anesthetize male Wistar rats and make a small incision on the back.

  • Implant a sterile, pre-weighed cotton pellet (e.g., 10 mg) subcutaneously.[5][6]

  • Suture the incision and allow the animals to recover.

  • Administer the test compound or a standard drug (e.g., dexamethasone) daily for a specific period (e.g., 7 days).[6]

  • On the day after the last dose, euthanize the animals and carefully dissect the cotton pellets along with the surrounding granulomatous tissue.[6]

  • Dry the pellets in an oven at 60°C until a constant weight is achieved.[5]

  • The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.

  • The percentage of inhibition of granuloma formation is calculated for each group relative to the control group.

Visualizations

General Workflow for In Vitro Biological Activity Screening

In Vitro Screening Workflow cluster_prep Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound Test Compound (4-HBA or Derivative) StockSol Stock Solution (in appropriate solvent) Compound->StockSol Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) StockSol->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) StockSol->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., Enzyme Inhibition) StockSol->AntiInflammatory Measurement Measure Activity (e.g., Zone of Inhibition, IC50) Antimicrobial->Measurement Antioxidant->Measurement AntiInflammatory->Measurement Comparison Compare with 4-Hydroxybenzoic Acid Measurement->Comparison

Caption: A generalized workflow for the in vitro screening of biological activities.

Signaling Pathway Implicated in Carrageenan-Induced Inflammation

Inflammation Pathway Carrageenan Carrageenan Injection CellDamage Cellular Damage Carrageenan->CellDamage MastCells Mast Cell Degranulation CellDamage->MastCells Bradykinin Bradykinin Production CellDamage->Bradykinin Histamine Histamine Release MastCells->Histamine Serotonin Serotonin Release MastCells->Serotonin EarlyPhase Early Phase (0-1.5h) Histamine->EarlyPhase Serotonin->EarlyPhase Bradykinin->EarlyPhase Neutrophil Neutrophil Infiltration EarlyPhase->Neutrophil Edema Edema Formation EarlyPhase->Edema COX2 COX-2 Upregulation Neutrophil->COX2 Prostaglandins Prostaglandin Synthesis (e.g., PGE2) COX2->Prostaglandins LatePhase Late Phase (1.5-5h) Prostaglandins->LatePhase LatePhase->Edema

Caption: Key mediators in the carrageenan-induced inflammatory cascade.

Conclusion

4-Hydroxybenzoic acid possesses a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. In contrast, there is a notable absence of publicly available experimental data on the biological effects of this compound. The structural modification in the latter is likely to alter its physicochemical properties, which could lead to a different biological profile. Further experimental investigation using the protocols outlined in this guide is necessary to elucidate the biological activities of this derivative and enable a direct and meaningful comparison with its parent compound, 4-hydroxybenzoic acid. Such studies would be invaluable for understanding the structure-activity relationships of this class of compounds and for the potential development of new therapeutic agents.

References

A Researcher's Guide to Differentiating Isomers of 4-((Tetrahydro-2H-pyran-yl)oxy)benzoic Acid Through Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a cornerstone of effective and safe therapeutic design. Different isomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive comparison of the expected spectroscopic data for the key positional isomers of 4-((Tetrahydro-2H-pyran-yl)oxy)benzoic acid, focusing on the 2-oxy, 3-oxy, and 4-oxy linkages. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds.

This guide is predicated on established spectroscopic principles to predict the distinguishing spectral features of each isomer, offering a robust framework for their identification.

Predicted Spectroscopic Data Comparison

The primary spectroscopic differences between the 2-oxy, 3-oxy, and 4-oxy isomers of 4-((Tetrahydro-2H-pyran-yl)oxy)benzoic acid are expected to arise from the distinct chemical environments of the protons and carbons in and around the tetrahydropyran (THP) ring and its linkage to the benzoic acid moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Parameter 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid 4-((Tetrahydro-2H-pyran-3-yl)oxy)benzoic acid 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid Key Differentiating Features
THP H-2 Chemical Shift (δ) ~5.5 - 5.7 ppm (dd)~3.5 - 4.0 ppm (m)~3.4 - 3.9 ppm (m)The anomeric proton at H-2 in the 2-oxy isomer is significantly downfield due to being bonded to two oxygen atoms.
THP H-3 Chemical Shift (δ) ~1.5 - 2.0 ppm (m)~4.2 - 4.6 ppm (m)~1.6 - 2.1 ppm (m)The proton at the ether linkage (H-3) in the 3-oxy isomer will be shifted downfield.
THP H-4 Chemical Shift (δ) ~1.5 - 2.0 ppm (m)~1.7 - 2.2 ppm (m)~4.5 - 4.8 ppm (m)The proton at the ether linkage (H-4) in the 4-oxy isomer will be significantly downfield.
Aromatic H-2', H-6' (d, J ≈ 8.8 Hz) ~7.9 ppm~7.9 ppm~7.9 ppmMinimal difference expected for the protons ortho to the carboxyl group.
Aromatic H-3', H-5' (d, J ≈ 8.8 Hz) ~7.1 ppm~7.1 ppm~7.1 ppmMinimal difference expected for the protons ortho to the ether linkage.
Carboxylic Acid -OH ~12.9 ppm (br s)~12.9 ppm (br s)~12.9 ppm (br s)Broad singlet, highly dependent on concentration and solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Parameter 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid 4-((Tetrahydro-2H-pyran-3-yl)oxy)benzoic acid This compound Key Differentiating Features
THP C-2 Chemical Shift (δ) ~98 - 102 ppm~65 - 70 ppm~60 - 65 ppmThe anomeric carbon (C-2) in the 2-oxy isomer is significantly downfield.
THP C-3 Chemical Shift (δ) ~28 - 32 ppm~75 - 80 ppm~30 - 35 ppmThe carbon at the ether linkage (C-3) in the 3-oxy isomer will be downfield.
THP C-4 Chemical Shift (δ) ~22 - 26 ppm~32 - 37 ppm~72 - 77 ppmThe carbon at the ether linkage (C-4) in the 4-oxy isomer will be downfield.
Aromatic C-1' (Carboxyl) ~167 ppm~167 ppm~167 ppmMinimal difference expected.
Aromatic C-4' (Ether Linkage) ~162 ppm~162 ppm~162 ppmMinimal difference expected.
Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopic Technique Parameter Predicted Data for all Isomers Key Differentiating Features
IR Spectroscopy O-H Stretch (Carboxylic Acid) ~2500 - 3300 cm⁻¹ (broad)The broadness and exact position are highly dependent on hydrogen bonding and may show subtle differences.
C=O Stretch (Carboxylic Acid) ~1680 - 1710 cm⁻¹Minor shifts may be observable due to slight electronic differences.
C-O-C Stretch (Ether) ~1200 - 1250 cm⁻¹ (aromatic-alkyl ether) & ~1050-1150 cm⁻¹ (aliphatic ether)The fingerprint region will likely show the most significant, albeit complex, differences between isomers.
Mass Spectrometry (EI) Molecular Ion (M⁺) m/z 236All isomers have the same molecular weight.
Key Fragments m/z 137 [M - C₅H₉O]⁺, m/z 121 [M - C₅H₉O₂]⁺, m/z 85 [C₅H₉O]⁺The relative abundances of fragment ions, particularly those arising from the cleavage of the tetrahydropyran ring, are expected to be the primary differentiating factor. The 2-oxy isomer may show a more prominent m/z 85 fragment.

Visualizing the Isomers and Analytical Workflow

To aid in the conceptualization of these isomers and the process of their differentiation, the following diagrams are provided.

Caption: Positional isomers of 4-((Tetrahydro-2H-pyran-yl)oxy)benzoic acid.

G Spectroscopic Analysis Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: Workflow for the spectroscopic differentiation of isomers.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the isomer for ¹H NMR or 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, 16-64 scans, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-240 ppm, 512-2048 scans, and a relaxation delay of 2-5 seconds.

    • 2D NMR (for confirmation) : For unambiguous assignment, especially of the tetrahydropyran ring protons and carbons, it is recommended to perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate all signals and determine the chemical shifts and coupling constants (J-values).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The data is usually collected over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of key absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction :

    • For pure samples, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube and introduced into the ion source.

    • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS), which will also confirm the sample's purity.

  • Ionization (Electron Ionization - EI) :

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation.

  • Data Acquisition :

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 amu.

    • Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

By following these protocols and comparing the obtained data with the predicted values and key differentiating features outlined in this guide, researchers can confidently and accurately determine the specific positional isomer of 4-((Tetrahydro-2H-pyran-yl)oxy)benzoic acid they are working with. This level of analytical rigor is essential for advancing drug development and scientific research.

Navigating Structural Elucidation: A Comparative Guide to Validating 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of methodologies for the structural validation of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, with a primary focus on the gold standard technique: single-crystal X-ray crystallography.

While a public crystal structure for this compound is not available, this guide will utilize the crystallographic data of a closely related analogue, benzoic acid [1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)-eth-(E)-ylidene]-hydrazide , to illustrate the power and precision of X-ray crystallography. This analogue shares key structural motifs, including a benzoic acid derivative and a pyran-containing ring system, making it an excellent case study.

We will objectively compare the definitive structural information gleaned from X-ray crystallography with data obtained from other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique and complementary information essential for a comprehensive structural assignment.

Unveiling the Molecular Architecture: The Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional electron density map of the molecule, revealing accurate bond lengths, bond angles, and conformational details.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal preparation to structure refinement.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_output Final Output crystal_growth Single Crystal Growth diffractometer X-ray Diffractometer crystal_growth->diffractometer Mount Crystal data_collection Diffraction Data Collection diffractometer->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CIF check) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

A generalized workflow for single-crystal X-ray crystallography.
Crystallographic Data for the Analogue Compound

The following table summarizes the key crystallographic and structural data for the analogue compound, benzoic acid [1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)-eth-(E)-ylidene]-hydrazide.[1]

ParameterValue
Chemical FormulaC₁₅H₁₄N₂O₄·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(2)
b (Å)7.890(1)
c (Å)15.678(3)
β (°)109.87(1)
Volume (ų)1434.5(4)
Z4
R-factor (%)5.9

A Comparative Look: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a combination of spectroscopic methods is typically employed for initial characterization and for understanding the molecule's behavior in solution.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state conformation only.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms in solution.Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive.Does not provide precise bond lengths and angles. Complex spectra can be difficult to interpret for large molecules.
Mass Spectrometry Provides the exact mass of the molecule and information about its fragmentation pattern.High sensitivity, requires very small amounts of sample. Confirms molecular weight and elemental composition.Does not provide information about the 3D structure or connectivity of atoms.
Infrared Spectroscopy Identifies the presence of specific functional groups within the molecule.Fast, simple, and non-destructive. Good for a quick assessment of functional groups.Provides limited information about the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction data.

  • Structure Validation: The final structure is validated using crystallographic software to check for any errors or inconsistencies. The data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed to determine the connectivity and relative stereochemistry of the atoms in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution.

  • Data Acquisition: The sample is irradiated with infrared radiation, and the amount of radiation absorbed at each frequency is measured.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Conclusion

The structural validation of a new chemical entity like this compound requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial and complementary information regarding the molecule's connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. The data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design. For a complete and robust structural characterization, a combination of these techniques is indispensable.

References

Comparative Pharmacokinetic Profiling of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Comparison

To facilitate a clear and direct comparison of pharmacokinetic profiles, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting key pharmacokinetic parameters for a hypothetical series of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid derivatives following both intravenous and oral administration in a preclinical species such as rats.

Table 1: Comparative Pharmacokinetic Parameters of this compound Derivatives in Rats

ParameterDerivative ADerivative BDerivative C
Intravenous Administration (Dose: X mg/kg)
Half-Life (t½) (h)
AUC₀-inf (ng·h/mL)
Clearance (CL) (mL/min/kg)
Volume of Distribution (Vd) (L/kg)
Oral Administration (Dose: Y mg/kg)
Maximum Concentration (Cmax) (ng/mL)
Time to Cmax (Tmax) (h)
AUC₀-t (ng·h/mL)
Bioavailability (F%)

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable pharmacokinetic data. The following protocols outline standard procedures for in vivo pharmacokinetic studies in a rodent model.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (n=6 per group), weighing 200-250g.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study in a controlled environment (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with continued access to water.

2. Drug Formulation and Administration:

  • Intravenous (IV) Formulation: The test compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol 400, and saline) to achieve the desired concentration for an injection volume of 1-2 mL/kg.

  • Oral (PO) Formulation: The test compound is suspended or dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • IV Administration: The formulated drug is administered as a single bolus injection via the tail vein.

  • PO Administration: The formulated drug is administered via oral gavage.

3. Blood Sampling:

  • Following drug administration, blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the jugular or saphenous vein into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

  • Analytical Technique: The concentration of the drug in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method should be specific, sensitive, accurate, and precise.

  • Calibration Curve: A calibration curve is generated by spiking known concentrations of the test compound into blank plasma.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, CL, Vd, and bioavailability (F%) are calculated.

Visualizing Workflows and Pathways

To further elucidate the experimental process and potential biological context of these derivatives, the following diagrams are provided.

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Study Analysis formulation Compound Formulation (IV & PO) dosing IV or PO Dosing formulation->dosing animals Animal Acclimatization & Fasting animals->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing lcms LC-MS/MS Analysis processing->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis report Data Compilation & Comparison pk_analysis->report

Caption: Experimental workflow for a preclinical pharmacokinetic study.

G cluster_pathway Hypothetical Signaling Pathways cluster_alk5 TGF-β/ALK5 Pathway cluster_hdac HDAC Pathway cluster_ache Cholinergic Pathway derivative Benzoic Acid Derivative alk5 ALK5 Receptor derivative->alk5 Inhibition hdac HDAC derivative->hdac Inhibition ache AChE derivative->ache Inhibition smad Smad2/3 Phosphorylation alk5->smad gene Gene Transcription (Fibrosis/Cancer) smad->gene histones Histone Acetylation hdac->histones transcription Tumor Suppressor Gene Expression histones->transcription ach Acetylcholine Levels ache->ach receptor Cholinergic Receptor Activation ach->receptor

Caption: Potential signaling pathways targeted by benzoic acid derivatives.

A Comparative Guide to Assessing the Diastereomeric Ratio of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the diastereomeric ratio (d.r.) is a cornerstone of stereoselective synthesis and drug development. For chiral molecules such as derivatives of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, an accurate assessment of stereoisomeric purity is critical for understanding structure-activity relationships and ensuring regulatory compliance. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the quantitative analysis of diastereomeric mixtures.

At a Glance: Method Comparison

Feature¹H NMR SpectroscopyChiral HPLCChiral SFC
Principle Different magnetic environments of nuclei in diastereomers lead to distinct chemical shifts and/or coupling patterns.Differential interaction of diastereomers with a chiral stationary phase.Differential interaction with a chiral stationary phase using a supercritical fluid as the mobile phase.
Sample Prep Simple dissolution in a deuterated solvent.Dissolution in mobile phase.Dissolution in a suitable organic solvent.
Analysis Time ~5-15 minutes per sample.15-30 minutes per sample.3-10 minutes per sample.
Resolution Can be limited by signal overlap in complex molecules.Generally high, baseline separation is often achievable.Often higher resolution and faster than HPLC.
Quantitation Direct integration of well-resolved signals.Peak area integration.Peak area integration.
Solvent Usage Low (~0.6 mL of deuterated solvent per sample).High (significant organic solvent consumption).Low (primarily uses CO₂, with a small amount of organic co-solvent).
Cost High initial instrument cost, low running cost.Moderate instrument cost, high running cost (solvents).High initial instrument cost, lower running cost than HPLC.

¹H NMR Spectroscopy for Diastereomeric Ratio Determination

¹H NMR spectroscopy is a powerful, non-destructive technique for determining the diastereomeric ratio of a compound in solution. The underlying principle is that diastereomers are distinct chemical entities, and thus, corresponding protons in each diastereomer will experience slightly different electronic environments. This results in separate, quantifiable signals in the ¹H NMR spectrum.

Hypothetical ¹H NMR Data for a this compound Derivative

Disclaimer: The following data is a realistic representation for a hypothetical diastereomeric mixture of a derivative of this compound and is intended for illustrative purposes.

Proton AssignmentDiastereomer 1 (ppm)Diastereomer 2 (ppm)Δδ (ppm)
Aromatic H (ortho to COOH)7.95 (d, J=8.8 Hz)7.93 (d, J=8.8 Hz)0.02
Aromatic H (ortho to O-THP)6.98 (d, J=8.8 Hz)7.00 (d, J=8.8 Hz)0.02
THP C4-H4.65 (m)4.75 (m)0.10
THP C2/C6-H (axial)3.55 (ddd)3.58 (ddd)0.03
THP C2/C6-H (equatorial)4.01 (m)4.05 (m)0.04

In this hypothetical example, the proton at the C4 position of the tetrahydropyran ring, being closest to a potential second chiral center in a derivative, shows the largest chemical shift difference (Δδ = 0.10 ppm), making it the ideal signal for integration and d.r. calculation.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the diastereomeric mixture and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (a 5-second delay is generally sufficient for accurate quantitation).

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify a pair of well-resolved signals corresponding to the same proton in each diastereomer.

    • Integrate the selected signals. The diastereomeric ratio is the ratio of the integral values.

Alternative Methods: Chiral HPLC and SFC

Chromatographic methods, particularly HPLC and SFC with chiral stationary phases (CSPs), are the gold standard for the separation and quantification of stereoisomers.

Performance Comparison: HPLC vs. SFC

Disclaimer: The following data is representative of a typical separation of polar, chiral compounds and is intended for comparative purposes.

ParameterChiral HPLCChiral SFC
Column Polysaccharide-based CSP (e.g., Chiralpak® IA)Polysaccharide-based CSP (e.g., Chiralpak® IA)
Mobile Phase Hexane/Ethanol (80:20 v/v)CO₂/Methanol (70:30 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Retention Time (Diastereomer 1) 12.5 min2.8 min
Retention Time (Diastereomer 2) 14.8 min3.5 min
Resolution (Rs) 2.12.5
Solvent Consumption per run ~30 mL~3 mL (Methanol)

As the table illustrates, SFC often provides faster analysis times and significantly lower organic solvent consumption while maintaining or even improving resolution compared to HPLC.[1][2]

Experimental Protocol: Chiral HPLC/SFC
  • Method Development:

    • Screen various chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) and mobile phase compositions (e.g., different alcohol modifiers for SFC, or normal-phase/polar organic/reversed-phase for HPLC) to identify conditions that provide baseline separation of the diastereomers.[3]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol, methanol) at a concentration of ~1 mg/mL. Dilute further with the mobile phase if necessary.

  • Analysis:

    • Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5 µL) of the sample.

    • Record the chromatogram.

  • Quantitation: Determine the percentage of each diastereomer by peak area integration.

Workflow for Diastereomeric Ratio Analysis in Drug Discovery

The selection of an analytical method for diastereomeric ratio assessment during drug discovery and development is a critical decision. The following workflow outlines the key stages.

G Workflow for Diastereomeric Ratio Analysis in Drug Discovery cluster_0 Initial Screening & Method Development cluster_1 Method Validation & Application cluster_2 Data Reporting synthesis Synthesis of Diastereomeric Mixture nmr_screen ¹H NMR Analysis (Initial d.r. estimate) synthesis->nmr_screen chrom_screen Chromatographic Screening (HPLC/SFC with multiple CSPs) synthesis->chrom_screen method_select Method Selection based on Resolution, Speed, & Robustness nmr_screen->method_select chrom_screen->method_select validation Method Validation (Linearity, Accuracy, Precision) method_select->validation routine_analysis Routine In-Process Control & Final Product Analysis validation->routine_analysis reporting Diastereomeric Ratio Reporting & Documentation routine_analysis->reporting

Caption: A typical workflow for the analysis of diastereomeric compounds in a drug discovery setting.

Conclusion

The choice of analytical technique for determining the diastereomeric ratio of this compound derivatives depends on the specific requirements of the analysis.

  • ¹H NMR spectroscopy is an excellent tool for rapid, initial assessment and for routine monitoring where signals are well-resolved. Its low solvent consumption and minimal sample preparation make it highly efficient.[4]

  • Chiral HPLC is a robust and widely available technique that can be optimized to achieve excellent separation of most diastereomers.

  • Chiral SFC is emerging as a superior alternative to HPLC for high-throughput screening and preparative separations due to its speed, higher resolution, and significantly reduced environmental impact.[2][5]

For drug development professionals, a combination of these techniques is often employed: NMR for quick checks of reaction outcomes and chromatographic methods for validated, high-accuracy quantitation for quality control and regulatory submissions.

References

COA (Certificate of Analysis) for 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid and its alternatives, focusing on their physicochemical properties and potential applications in drug discovery, particularly as linkers in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable building block in medicinal chemistry, often employed as a linker in the design of complex molecules such as PROTACs. The choice of a linker is critical as it can significantly influence the physicochemical properties, cell permeability, and overall efficacy of the final drug candidate. This guide compares this compound with two common alternatives: 4-(Benzyloxy)benzoic acid and 4-(Cyclohexyloxy)benzoic acid, providing researchers with the necessary data to make informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The structural differences between these benzoic acid derivatives, primarily in the substituent at the 4-position, lead to variations in their key physicochemical properties.

PropertyThis compound4-(Benzyloxy)benzoic acid4-(Cyclohexyloxy)benzoic acid
CAS Number 851048-51-6[1]1486-51-7[2][3]139-61-7[4][5]
Molecular Formula C₁₂H₁₄O₄C₁₄H₁₂O₃[2][3]C₁₃H₁₆O₃[4][6]
Molecular Weight 222.24 g/mol 228.24 g/mol [2]220.26 g/mol [4][6]
Purity (Typical) ≥96%[1]≥98% or ≥99%[2][3]Data not consistently available
Melting Point Not widely reported189-192 °C[2]182-185 °C[4][5]
Calculated LogP Not widely reported3.62[7]Not widely reported
Appearance White to off-white solidWhite crystalline powder[3]White to off-white solid

Key Observations:

  • Molecular Weight: The three compounds have comparable molecular weights, which is an important consideration in maintaining the overall size of the final drug molecule within the desired range.

  • Purity: 4-(Benzyloxy)benzoic acid is commercially available at high purity levels (≥99%)[2]. The purity of this compound is also high (≥96%)[1].

  • Melting Point: 4-(Benzyloxy)benzoic acid and 4-(Cyclohexyloxy)benzoic acid have high melting points, indicating a stable crystalline structure[2][4][5].

  • Lipophilicity (LogP): The calculated LogP of 4-(Benzyloxy)benzoic acid suggests a moderate level of lipophilicity[7]. The tetrahydropyran and cyclohexyl groups in the other two compounds are also expected to contribute to their lipophilicity, which can influence cell membrane permeability.

Experimental Protocols

To provide a framework for comparing the performance of these linkers in a practical drug discovery context, the following experimental protocols are proposed.

I. Synthesis of PROTACs with Different Linkers

This protocol describes a general method for synthesizing a series of PROTACs where the only variable is the benzoic acid-derived linker.

Objective: To synthesize three PROTAC molecules, each incorporating one of the compared benzoic acid linkers, for subsequent biological evaluation.

Materials:

  • Warhead molecule with a free amine or alcohol group

  • E3 ligase ligand with a free amine or alcohol group

  • This compound

  • 4-(Benzyloxy)benzoic acid

  • 4-(Cyclohexyloxy)benzoic acid

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Solid-phase synthesis resin (e.g., Wang resin)[8]

Procedure:

  • Resin Loading: The selected warhead molecule is loaded onto the solid-phase synthesis resin.

  • Linker Coupling: The carboxylic acid of each benzoic acid derivative is activated using a coupling reagent and then reacted with the free amine or alcohol on the resin-bound warhead.

  • E3 Ligase Ligand Coupling: The other end of the linker is then coupled to the E3 ligase ligand.

  • Cleavage and Purification: The completed PROTACs are cleaved from the resin, purified by HPLC, and their identity is confirmed by mass spectrometry and NMR.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Resin Solid Support (e.g., Wang Resin) Warhead Warhead Attachment Resin->Warhead 1. Loading Linker_Coupling Linker Coupling (Benzoic Acid Derivative) Warhead->Linker_Coupling 2. Activation Ligase_Coupling E3 Ligase Ligand Coupling Linker_Coupling->Ligase_Coupling 3. Coupling Cleavage Cleavage from Resin Ligase_Coupling->Cleavage 4. TFA Purification HPLC Purification Cleavage->Purification Characterization MS and NMR Characterization Purification->Characterization

Figure 1: General workflow for the solid-phase synthesis of PROTACs.

II. Purity and Stability Analysis by HPLC

Objective: To determine the purity of the synthesized PROTACs and assess their stability under physiological conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: A stock solution of each purified PROTAC is prepared in a suitable solvent (e.g., DMSO).

  • Purity Analysis: The samples are analyzed by HPLC using a gradient elution method to separate the main compound from any impurities. The purity is calculated based on the peak area.

  • Stability Assessment: The PROTACs are incubated in a phosphate-buffered saline (PBS) solution at 37°C. Samples are taken at different time points (e.g., 0, 1, 4, 8, 24 hours) and analyzed by HPLC to determine the extent of degradation.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (PROTAC in DMSO) Injection HPLC Injection Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Gradient Elution Detection UV Detection Separation->Detection Analysis Data Analysis (Purity & Stability) Detection->Analysis Biological_Evaluation cluster_bio In Vitro PROTAC Evaluation Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Protein_Extraction Protein Extraction PROTAC_Treatment->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

GHS Hazard Classification:

Hazard ClassHazard StatementSignal Word
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

In case of exposure, follow standard first aid procedures. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention. If inhaled, move the person to fresh air.

Operational Disposal Plan

The disposal of this compound, an organic acid, must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogen-Free Organic Acid Waste."

    • Do not mix this waste with bases, cyanides, sulfides, oxidizing agents, or other incompatible chemicals.

  • Containerization:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

    • Ensure the container is in good condition and free from contamination.

    • Properly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant").

  • Waste Accumulation:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from heat and sources of ignition.

    • Keep a log of the waste added to the container.

  • Final Disposal:

    • Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before being discarded or repurposed.

    • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

    • After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced. Confirm this procedure with your institutional guidelines.

Spill Management

In the event of a spill, evacuate the immediate area if necessary. For small spills, and if you are trained to do so, follow these steps:

  • Ensure Proper PPE: Wear safety goggles, gloves, a lab coat, and a respirator if there is a risk of dust inhalation.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_solid Is the waste solid or in solution? start->is_solid solid_waste Collect in a labeled 'Solid Organic Acid Waste' container. is_solid->solid_waste Solid solution_waste Collect in a labeled 'Liquid Organic Acid Waste' container. is_solid->solution_waste Solution segregate Segregate from incompatible materials (bases, oxidizers, etc.). solid_waste->segregate solution_waste->segregate store Store in a designated secondary containment area. segregate->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). store->ehs_pickup

Essential Safety and Operational Guidance for Handling 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid (CAS No. 851048-51-6). The following procedures are based on best practices for handling similar chemical structures, including carboxylic acids and solid, powdered compounds, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing or dust generation.[1][2]Protects against irritation and serious eye damage from dust particles or splashes.[1][3] Ensure eyewear meets ANSI Z.87.1 standards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4] A fully buttoned lab coat is mandatory.[1] For larger quantities, an impervious apron and boots may be necessary.[4]Prevents skin irritation and potential absorption.[1][3] Gloves should be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust.[1][4] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator for dusts is required.[1][3]Minimizes respiratory tract irritation that can be caused by fine chemical dust.[1]

Experimental Protocol: Safe Handling and Disposal

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation
  • Designated Area: All manipulations of solid this compound should occur in a designated area, such as a chemical fume hood.[1][4]

  • Ventilation: Before starting work, ensure that the chemical fume hood is functioning correctly.[1]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[1]

Handling Procedures
  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transferring:

    • Handle the compound carefully to avoid generating dust.

    • Use a spatula to transfer the solid to a weigh boat or directly into a vessel within the fume hood.

    • Close the container tightly after use.[5]

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and spatula, with an appropriate solvent and then wash with soap and water.[4]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[1]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not empty into drains.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer Proceed to Handling clean_area Clean Work Area & Equipment weigh_transfer->clean_area After Handling dispose_waste Segregate & Dispose of Hazardous Waste clean_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.